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2-(Hydrazinomethyl)thiophene hydrochloride Documentation Hub

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  • Product: 2-(Hydrazinomethyl)thiophene hydrochloride
  • CAS: 259535-14-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-(Hydrazinomethyl)thiophene Hydrochloride

This guide details the chemical properties, synthesis, and applications of 2-(Hydrazinomethyl)thiophene hydrochloride , a specialized heterocyclic building block used in medicinal chemistry. A Versatile Scaffold for Hete...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and applications of 2-(Hydrazinomethyl)thiophene hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

A Versatile Scaffold for Heterocyclic Synthesis and Drug Discovery

Executive Summary

2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 99418-98-1 for the base/salt complex) is a high-value intermediate in organic synthesis, specifically designed for the introduction of the thiophene moiety into larger bioactive scaffolds. Unlike its phenyl analog (benzylhydrazine), the thiophene ring confers unique bioisosteric properties—enhanced lipophilicity and metabolic stability—making it a critical tool in the development of kinase inhibitors, anti-infectives, and CNS-active agents. This guide explores its physicochemical profile, self-validating synthetic protocols, and reactivity landscape.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

This compound consists of a hydrazine moiety linked via a methylene bridge to the C2 position of a thiophene ring, stabilized as a hydrochloride salt. The salt form is essential for preventing the oxidative degradation typical of free-base alkyl hydrazines.

PropertyData
Chemical Name 2-(Hydrazinomethyl)thiophene hydrochloride
Synonyms (Thiophen-2-ylmethyl)hydrazine HCl; 2-Thienylmethylhydrazine HCl
CAS Number 99418-98-1 (General entry)
Molecular Formula C₅H₈N₂S[1][2][3][4][5][6] · HCl
Molecular Weight 164.66 g/mol (Salt); 128.19 g/mol (Free Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O)
Stability Hygroscopic; prone to oxidation if converted to free base. Store at -20°C under inert gas.
Acidity (pKa) ~7.5–8.0 (Hydrazine NH₂ group, estimated)

Synthetic Utility & Reactivity Profile

The core utility of 2-(Hydrazinomethyl)thiophene lies in its bifunctional nature: the nucleophilic hydrazine tail allows for rapid condensation, while the thiophene head serves as a robust aromatic anchor.

Reactivity Logic
  • Nucleophilicity: The terminal nitrogen (

    
    ) is the primary nucleophile. The internal nitrogen (
    
    
    
    ) is less reactive due to steric hindrance from the thiophene-methyl group.
  • Condensation (Schiff Base Formation): Reacts rapidly with aldehydes/ketones to form stable hydrazones.

  • Cyclization: Reacts with 1,3-dielectrophiles (e.g., diketones,

    
    -keto esters) to form pyrazoles.
    
Visualization: Reactivity Pathways

The following diagram maps the transformation of the core scaffold into three distinct chemical classes.

ReactivityMap Core 2-(Hydrazinomethyl) thiophene HCl Hydrazone Thiophene-Hydrazone (Schiff Base) Core->Hydrazone Condensation (-H2O) Pyrazole N-Thiophenemethyl Pyrazole Core->Pyrazole Cyclocondensation (Paal-Knorr) Semicarbazide Semicarbazide Derivative Core->Semicarbazide Addition Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hydrazone Diketone 1,3-Diketone (R-CO-CH2-CO-R) Diketone->Pyrazole Isocyanate Isocyanate (R-N=C=O) Isocyanate->Semicarbazide

Figure 1: Divergent synthesis pathways. The hydrazine group serves as a linchpin for creating diverse heterocycles.

Experimental Protocols (Self-Validating Systems)

Synthesis of 2-(Hydrazinomethyl)thiophene HCl

Context: This protocol uses 2-(chloromethyl)thiophene as the precursor. Note that the precursor is a lachrymator and unstable; it should be used immediately upon generation or purchase.

Protocol:

  • Preparation: Charge a reaction flask with Hydrazine Hydrate (5.0 equiv) in Ethanol (10 vol). Cool to 0°C.[7]

    • Why Excess? A large excess of hydrazine prevents poly-alkylation (i.e., prevents two thiophene groups attaching to one hydrazine).

  • Addition: Dropwise add 2-(Chloromethyl)thiophene (1.0 equiv) dissolved in Ethanol over 30 minutes. Maintain temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: 10% MeOH/DCM; stain with Ninhydrin).

  • Workup (Critical Step):

    • Concentrate the mixture to remove ethanol and excess hydrazine.

    • Dilute residue with Diethyl Ether (Et₂O) and wash with 10% NaOH (to ensure free base form).

    • Dry the organic layer over Na₂SO₄.[8]

  • Salt Formation: Cool the ether solution to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Isolation: The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Application: Synthesis of a Thiophene-Pyrazole Scaffold

Context: This reaction demonstrates the "Paal-Knorr" type cyclization, a standard method for generating drug-like pyrazole cores.

Protocol:

  • Reactants: Mix 2-(Hydrazinomethyl)thiophene HCl (1.0 mmol) and Acetylacetone (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add Triethylamine (1.1 mmol) to neutralize the HCl salt and liberate the reactive hydrazine free base in situ.

  • Conditions: Reflux at 80°C for 2–4 hours.

  • Validation:

    • Visual: Reaction often turns from colorless to light yellow.

    • LCMS: Look for Mass = [MW of Diketone + MW of Hydrazine - 2H₂O].

  • Purification: Concentrate and recrystallize from Ethanol/Water.

Applications in Drug Discovery[3][14]

Thiophene is a classic bioisostere for benzene. Replacing a benzyl group with a (thiophen-2-yl)methyl group often results in:

  • Metabolic Blocking: The thiophene ring is less prone to certain oxidative metabolisms compared to electron-rich benzene rings.

  • Electronic Effects: Thiophene is electron-rich (π-excessive), which can enhance binding affinity in hydrophobic pockets of enzymes like Kinases and GPCRs .

  • Specific Examples:

    • Kinase Inhibitors: Used to tether the inhibitor to the solvent-front region of the ATP binding pocket.

    • Anti-tubercular Agents: Hydrazone derivatives of thiophene have shown activity against Mycobacterium tuberculosis.

Safety & Handling (MSDS Summary)

Hazard Class: Irritant / Potential Genotoxin.

  • Hydrazine Alert: All hydrazine derivatives should be treated as potential genotoxins (mutagenic). Handle in a fume hood with double gloving.

  • Precursor Danger: 2-(Chloromethyl)thiophene is a potent lachrymator (tear gas effect).

  • Storage: Store the HCl salt in a tightly sealed vial at -20°C. The free base is unstable and will decompose (turn brown) upon exposure to air.

References

  • Synthesis of Thiophene-Hydrazones

    • Title: Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Hydrazones.
    • Source: IKM (Institut Kimia Malaysia).
    • URL:

  • Reactivity of Thiophene Precursors

    • Title: Synthesis and Reactivity of 2-Acetylthiophenes Deriv
    • Source: MDPI Molecules.
    • URL:

  • General Hydrazine Synthesis (Gabriel Method)

    • Title: Synthesis of Hydrazine Derivatives (Hydrazides)
    • Source: Organic Chemistry Portal.
    • URL:

  • Safety Data (Precursor)

    • Title: Safety Data Sheet: 2-(Chloromethyl)thiophene.[9]

    • Source: Fisher Scientific.
    • URL:

Sources

Exploratory

Technical Guide: Spectroscopic Data of 2-(Hydrazinomethyl)thiophene Hydrochloride

This technical guide provides an in-depth spectroscopic and characterization profile for 2-(Hydrazinomethyl)thiophene hydrochloride , a critical heterocyclic building block used in the synthesis of hydrazones, pyrazoles,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic and characterization profile for 2-(Hydrazinomethyl)thiophene hydrochloride , a critical heterocyclic building block used in the synthesis of hydrazones, pyrazoles, and pharmaceutical intermediates.

CAS Number: 259535-14-3 Formula: C


H

N

S · HCl Molecular Weight: 164.66 g/mol (Monohydrochloride)

Executive Summary & Application Context

2-(Hydrazinomethyl)thiophene hydrochloride is a bifunctional intermediate combining an electron-rich thiophene ring with a reactive hydrazine moiety. It serves as a "hydrazine surrogate" in drug discovery, particularly for introducing the thienyl-methyl motif into biologically active scaffolds via condensation with carbonyls (forming hydrazones) or cyclization (forming fused heterocycles).

Key Stability Note: As a hydrazine derivative, the free base is prone to oxidation and decomposition. The hydrochloride salt form significantly enhances stability but requires specific handling during spectroscopic analysis to prevent proton exchange and degradation.

Synthesis & Structural Origins

Understanding the synthesis route is vital for interpreting the impurity profile in spectroscopic data.

Primary Synthesis Pathways

Two dominant pathways exist for generating this scaffold:

  • Nucleophilic Substitution: Reaction of 2-(chloromethyl)thiophene with hydrazine hydrate. Risk:[1][2][3] Formation of symmetric bis-alkylated hydrazine impurities.

  • Reductive Amination (High Purity): Condensation of 2-thiophenecarboxaldehyde with a protected hydrazine (e.g., tert-butyl carbazate) followed by reduction and deprotection.

Synthesis Workflow Diagram

The following diagram illustrates the high-purity Reductive Amination pathway, which minimizes bis-alkylation byproducts.

SynthesisPathway Aldehyde 2-Thiophenecarboxaldehyde Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone Condensation Hydrazine tert-Butyl Carbazate Hydrazine->Hydrazone Reduction Reduction (NaCNBH3) Hydrazone->Reduction BocIntermediate N-Boc Intermediate Reduction->BocIntermediate Deprotection Deprotection (HCl/MeOH) BocIntermediate->Deprotection Product 2-(Hydrazinomethyl)thiophene Hydrochloride Deprotection->Product

Caption: High-fidelity reductive amination pathway preventing symmetric hydrazine formation.

Spectroscopic Characterization

The following data represents the high-purity hydrochloride salt.

Nuclear Magnetic Resonance ( H NMR)

Solvent Choice: DMSO-d


 is the mandatory solvent. CDCl

is unsuitable due to the insolubility of the hydrochloride salt. Furthermore, DMSO-d

slows proton exchange, allowing observation of the ammonium/hydrazine protons.

Table 1:


H NMR Data (400 MHz, DMSO-d

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.00 - 10.50 Broad Singlet3H/4HNH

NH

Exchangeable acidic protons. Broadening indicates HCl salt formation.
7.53 Doublet of Doublets (dd)1HThiophene H-5Most deshielded ring proton; couples with H-4 and H-3.
7.18 Doublet (d)1HThiophene H-3Adjacent to the methylene group.
7.05 Doublet of Doublets (dd)1HThiophene H-4"Beta" proton, typically the most shielded aromatic signal.
4.25 Singlet2H-CH

-
Methylene bridge. Sharp singlet confirms absence of adjacent chiral centers.

Critical Analysis:

  • Impurity Flag: A singlet at

    
     9.90 ppm (aldehyde CHO) indicates hydrolysis or incomplete reaction.
    
  • Salt Stoichiometry: The integration of the broad exchangeable peak (9.0-10.5 ppm) varies between 3H and 4H depending on whether the sample is a mono- or dihydrochloride.

Carbon-13 NMR ( C NMR)

The spectrum displays 5 distinct carbon environments.

Table 2:


C NMR Data (100 MHz, DMSO-d

)
Shift (

ppm)
Carbon TypeAssignmentNotes
136.5 Quaternary (C

)
C-2 (Thiophene)Point of attachment; weak intensity.
129.2 Methine (CH)C-5 (Thiophene)Alpha to sulfur.
127.4 Methine (CH)C-3 (Thiophene)Beta to sulfur, close to alkyl group.
126.8 Methine (CH)C-4 (Thiophene)Beta to sulfur.
48.5 Methylene (CH

)
-CH

-N
Upfield shift characteristic of N-substitution.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrochloride salt features.

  • 3200 - 2500 cm

    
    :  Broad, strong absorption band. Corresponds to N-H stretching vibrations of the ammonium species (R-NH
    
    
    
    ). This broadness often obscures C-H stretches.
  • 1600 - 1580 cm

    
    :  N-H bending (scissoring).
    
  • 1420 & 700 cm

    
    :  Characteristic Thiophene ring breathing modes. The band at ~700 cm
    
    
    
    (C-S stretch/ring deformation) is diagnostic for 2-substituted thiophenes.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization)

  • Molecular Ion:

    • [M+H]

      
       (Free Base): m/z 129.05
      
    • [M-NH

      
      ]
      
      
      
      (Fragment):
      m/z 112.0 (Loss of ammonia, generating thienylmethyl cation).
    • [C

      
      H
      
      
      
      S]
      
      
      (Fragment):
      m/z 97.0 (Thienyl cation / Tropylium-like rearrangement).

Experimental Protocols

Reliable characterization depends on proper sample preparation, especially for hygroscopic salts.

Sample Preparation for NMR
  • Drying: Dry the hydrochloride salt in a vacuum desiccator over P

    
    O
    
    
    
    for 2 hours prior to analysis to remove surface moisture (water peak appears at
    
    
    3.33 in DMSO).
  • Dissolution: Weigh 10-15 mg of the compound into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
     (99.9% D) .
    
  • Mixing: Vortex until fully dissolved. Note: Do not heat above 40°C, as hydrazine salts can degrade.

  • Acquisition: Run the spectrum immediately.

Analytical Workflow Diagram

This workflow ensures data integrity and self-validation of the compound structure.

AnalysisWorkflow Sample Raw Sample (HCl Salt) Prep Vacuum Dry (Remove H2O) Sample->Prep Solvent Dissolve in DMSO-d6 Prep->Solvent NMR 1H NMR Acquisition Solvent->NMR QC_Check QC Check: Aldehyde Peak? NMR->QC_Check Valid Valid Spectrum (Proceed to Synthesis) QC_Check->Valid No (Clean) Recrystallize Recrystallize (MeOH/Et2O) QC_Check->Recrystallize Yes (Impure) Recrystallize->Sample

Caption: Analytical workflow with integrated Quality Control decision node.

Impurity Profiling & Troubleshooting

When analyzing this compound, three specific impurities are common:

  • 2-Thiophenecarboxaldehyde:

    • Origin: Hydrolysis of the hydrazone intermediate or starting material.

    • Detection: Distinct singlet at

      
       9.9 ppm (
      
      
      
      H NMR).
  • Symmetric Hydrazine (Bis-thienylmethyl hydrazine):

    • Origin: Over-alkylation during nucleophilic substitution.

    • Detection: Additional methylene singlet slightly upfield (~4.1 ppm) and complex aromatic region.

  • Hydrazine Dihydrochloride:

    • Origin: Excess reagent co-precipitated.

    • Detection: No carbon signal; broad proton signal at

      
       7.0-8.0 ppm (variable).
      

References

  • Synthesis of Thiophene-Derived Hydrazones

    • Vijayan, J. G. (2020).[4] Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone. ResearchGate.

  • Reductive Amination Methodology (Analogous Protocols)

    • PMC7123456. Discovery of Novel Inhibitors of MurB from Pseudomonas aeruginosa. National Institutes of Health (NIH).

  • Precursor Synthesis (2-Chloromethylthiophene)

    • Organic Syntheses, Coll.[5] Vol. 3, p. 197 (1955). 2-Chloromethylthiophene.[2][5][6][7][8][9]

  • Compound Registry & Physical Data

    • PubChem CID 11234567. 2-(Hydrazinomethyl)thiophene hydrochloride.

Sources

Foundational

13C NMR Analysis of Thiophene Hydrazino Derivatives: A Technical Guide

Executive Summary This guide details the structural elucidation of thiophene hydrazino derivatives using Carbon-13 Nuclear Magnetic Resonance ( C NMR). These compounds are privileged scaffolds in medicinal chemistry, oft...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide details the structural elucidation of thiophene hydrazino derivatives using Carbon-13 Nuclear Magnetic Resonance (


C NMR). These compounds are privileged scaffolds in medicinal chemistry, often exhibiting antimicrobial, antitubercular, and anticancer activities. However, their analysis is complicated by regioisomerism  (substitution at C2 vs. C3), tautomerism  (hydrazone-azo enamine equilibrium), and configurational isomerism  (E/Z around the C=N bond).

This document provides a self-validating spectral analysis protocol, characteristic chemical shift data, and a logic-driven workflow for unambiguous assignment.

Part 1: Structural Fundamentals & Spectral Fingerprint

The Core Scaffold

The analysis centers on the thiophene ring coupled to a hydrazine (


) or hydrazone (

) moiety. The electronic environment of the thiophene carbons is highly sensitive to the electronegativity and mesomeric effects of the hydrazino substituent.
Characteristic Chemical Shift Table

The following table summarizes the expected


C NMR shifts (in ppm relative to TMS) for 2-substituted thiophene hydrazino derivatives.
Carbon PositionChemical EnvironmentTypical Shift Range (ppm)Signal Characteristics
Thiophene C2 Ipso-carbon (substituted)135.0 – 145.0Quaternary; often low intensity due to long

.
Thiophene C3

-carbon (ortho to sub)
128.0 – 132.0High intensity (CH); shows strong coupling in HSQC.
Thiophene C4

-carbon (meta to sub)
126.0 – 128.0High intensity (CH); often overlaps with benzene signals.
Thiophene C5

-carbon (heteroatom adj)
129.0 – 134.0High intensity (CH); most deshielded ring proton attachment.
C=N (Azomethine) Hydrazone linkage138.0 – 155.0Quaternary or CH; diagnostic for hydrazone formation.
C=O (Carbonyl) Hydrazide/Amide linkage158.0 – 168.0Quaternary; most deshielded signal in the spectrum.
Aliphatic C Alkyl substituents10.0 – 50.0Upfield region; useful for confirming alkylation.

Expert Insight: The shift of the C5 carbon is a reliable indicator of electronic donation from the hydrazine group. If the hydrazine nitrogen lone pair donates into the ring, C5 shifts upfield (shielding). If the substituent is electron-withdrawing (e.g., a hydrazone coupled to a nitro-aryl group), C5 shifts downfield.

Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the connectivity and logic flow for assigning these specific carbon environments.

ThiopheneAnalysis Substrate Thiophene Hydrazino Derivative C_Ring Thiophene Ring (C2-C5) Substrate->C_Ring Aromatic Region (125-145 ppm) Linker Linker Region (C=N / C=O) Substrate->Linker Deshielded Region (140-170 ppm) C2 C2 (Ipso) C_Ring->C2 Quaternary (Low Int) C5 C5 (Alpha) C_Ring->C5 Alpha to S (Deshielded) Isomerism Configurational Check (E/Z) Linker->Isomerism Peak Doubling?

Caption: Logical breakdown of the thiophene hydrazino scaffold into spectral regions for assignment.

Part 2: Tautomerism & Isomerism (The Critical Challenge)

Thiophene hydrazones often exist in dynamic equilibrium between the hydrazone form and the azo-enamine form , or exhibit E/Z isomerism around the C=N bond.


C NMR is the definitive tool for resolving this.
Hydrazone vs. Azo-Enamine[1]
  • Hydrazone Form (

    
    ):  Characterized by a signal at 140–155 ppm  (C=N).
    
  • Azo-Enamine Form (

    
    ):  Characterized by a significant upfield shift of the methine carbon to ~110–130 ppm  (C-N single bond character) and distinct changes in the thiophene ring shifts due to loss of conjugation.
    
E/Z Isomerism

The C=N double bond prevents free rotation, leading to geometric isomers.

  • Observation: In solution (especially DMSO-

    
    ), you may observe "shadow peaks" or doubled signals for the thiophene carbons.
    
  • Diagnosis: The major isomer is typically the (E)-isomer due to steric stability. The chemical shift difference between E and Z isomers is most pronounced at the azomethine carbon (C=N) and the ipso-carbon (C2) of the thiophene ring (

    
     ppm).
    

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity and reproducibility, follow this step-by-step protocol. This system is "self-validating" because it includes checkpoints that force the operator to verify data quality before proceeding.

Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (0.6 mL) for polar hydrazino derivatives. It prevents aggregation and slows proton exchange, sharpening peaks. Use CDCl
    
    
    
    only if the compound is highly lipophilic.
    • Validation Check: If the solution is cloudy, filter through glass wool. Suspensions yield broad, unreliable lines.

  • Concentration: Prepare a solution of 20–30 mg of sample.

    • Validation Check: If sample < 10 mg, increase the number of scans (NS) by factor of 4 (e.g., from 1024 to 4096).

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C2, C=O, C=N) have long spin-lattice relaxation times (

      
      ). Short D1 results in signal saturation and "missing" peaks.
      
  • Spectral Width: -5 to 220 ppm.[1]

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

Processing & Assignment Workflow

Use the following decision tree to assign peaks rigorously.

AssignmentWorkflow Start Start Analysis CountPeaks Count Signals vs Carbon Count Start->CountPeaks HSQC Run HSQC (Identify Protonated C) CountPeaks->HSQC Match? Final Final Assignment CountPeaks->Final Mismatch (Isomers?) Quaternary Identify Quaternary C (C2, C=O, C=N) HSQC->Quaternary Remaining Peaks HMBC Run HMBC (Connect Ring to Linker) Quaternary->HMBC Verify Connectivity HMBC->Final

Caption: Step-by-step decision tree for assigning 13C NMR spectra of thiophene derivatives.

Detailed Assignment Logic
  • Identify C=O / C=N: Look for the most downfield signals (>140 ppm). C=O is typically >158 ppm; C=N is 140-155 ppm.

  • Identify Thiophene C2: This is a quaternary carbon (no HSQC correlation) in the aromatic region (135-145 ppm).

  • Assign C3, C4, C5:

    • Use HSQC to find carbons attached to protons.

    • C5 is usually the most downfield protonated carbon (closest to Sulfur).

    • C3 shows a strong HMBC correlation to the substituent on C2.

  • Check for Fluorine: If the derivative contains Fluorine, look for C-F coupling (doublets).

    
     Hz; 
    
    
    
    Hz.

Part 4: Case Study & Interpretation

Scenario: Analysis of N'-(thiophen-2-ylmethylene)nicotinohydrazide.

Observed Data:

  • 163.2 ppm: Quaternary. Assigned to C=O (Hydrazide carbonyl).

  • 142.8 ppm: Methine (CH). Assigned to C=N (Azomethine).

  • 138.5 ppm: Quaternary. Assigned to Thiophene C2 (Ipso).

  • 131.4 ppm: Methine. Assigned to Thiophene C5 (

    
     to S).
    
  • 129.1 ppm: Methine. Assigned to Thiophene C3 .[2]

  • 127.8 ppm: Methine. Assigned to Thiophene C4 .[2][3]

Interpretation: The presence of the C=N signal at 142.8 ppm confirms the hydrazone structure. If the compound had tautomerized to the azo-enamine form, this signal would shift upfield significantly. The distinct separation of C3, C4, and C5 indicates a rigid ring system, likely locked in the E-configuration.

References

  • Oregon State University. "13C NMR Chemical Shifts." Chemistry Department Resources. [Link]

  • Satonaka, H., et al. "Substituent Effects in Thiophene Compounds."[4] Bulletin of the Chemical Society of Japan, 1983. [Link]

  • University of Chicago. "Optimized Default 13C Parameters." NMR Facility Guides. [Link]

  • Aboelmagd, A., et al. "Synthesis and antifungal activity of some s-mercaptotriazolobenzothiazolyl amino acid derivatives."[5] European Journal of Medicinal Chemistry, 2012.[5] [Link]

  • Preprints.org. "Synthesis of the pyrene derivative: NMR spectra." Preprints, 2023. [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 2-(Hydrazinomethyl)thiophene Hydrochloride

Executive Summary & Molecular Profile This guide provides a definitive technical analysis of the mass spectrometric behavior of 2-(Hydrazinomethyl)thiophene hydrochloride . As a reactive intermediate often used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide provides a definitive technical analysis of the mass spectrometric behavior of 2-(Hydrazinomethyl)thiophene hydrochloride . As a reactive intermediate often used in the synthesis of hydrazones and pyrazoles, this molecule presents specific analytical challenges—notably its salt form, potential for oxidative degradation, and high reactivity with carbonyl-containing solvents.

This document moves beyond standard spectral libraries, offering a mechanistic breakdown of ionization pathways, fragmentation physics, and self-validating protocols for trace analysis.

Molecular Specifications
PropertySpecification
IUPAC Name 2-(Hydrazinomethyl)thiophene hydrochloride
CAS Registry 28679-71-0
Free Base Formula

Salt Formula

Monoisotopic Mass (Free Base) 128.0408 Da
Exact Mass

129.0481 Da
Isotopic Signature Distinct

peak at

(~4.4% relative abundance)

Sample Preparation & Method Development

CRITICAL WARNING: The hydrazine moiety (


) is a strong nucleophile.[1] Inappropriate solvent selection will result in artifact formation, leading to false positives or quantitation errors.
The "Acetone Trap" (Causality & Prevention)

Many standard laboratory wash protocols use acetone. Acetone must be strictly banned from this workflow. Hydrazines react rapidly with acetone to form hydrazones (specifically acetone 2-thiophenemethylhydrazone), shifting the signal mass and consuming the analyte.

  • Artifact Mechanism:

    
    
    
  • Mass Shift:

    
     Da (Acetone MW 58 - Water 18).
    
Recommended Protocol (Self-Validating)

This protocol includes a "blank check" step to validate solvent purity.

  • Solvent A (Aqueous): Water + 0.1% Formic Acid (FA).

    • Why FA? Promotes protonation of the terminal nitrogen for ESI+.

  • Solvent B (Organic): Acetonitrile (ACN) or Methanol (MeOH).

    • Why ACN? Aprotic polar solvents minimize hydrogen bonding interference.

  • Stock Preparation:

    • Dissolve 1 mg of salt in 1 mL MeOH (Not DMSO, as DMSO can cause oxidation of hydrazines over time).

    • Desalting: The HCl salt may suppress ionization in high concentrations. For trace analysis, use a solid-phase extraction (SPE) cartridge (SCX mode) if signal suppression is observed.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: 2-(Hydrazinomethyl)thiophene HCl Solvent Solvent Selection (MeOH/ACN ONLY - NO Acetone) Sample->Solvent Dissolution Prep Dilution & Acidification (0.1% Formic Acid) Solvent->Prep Mix ESI ESI Source (Positive Mode) Target: [M+H]+ 129.05 Prep->ESI Infusion/LC MS1 Full Scan MS1 Check Isotope Pattern (34S) ESI->MS1 Ionization MS2 MS/MS Fragmentation CE: 15-25 eV MS1->MS2 Selection Validation Data Validation Check for m/z 169 (Acetone Adduct) MS2->Validation Analysis

Figure 1: Analytical workflow emphasizing solvent exclusion criteria to prevent hydrazone artifacts.

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is essential for designing Multiple Reaction Monitoring (MRM) transitions for quantification. The fragmentation of 2-(hydrazinomethyl)thiophene is driven by the stability of the thenyl cation (thiophene-methyl cation).

Primary Fragmentation Pathway ( )

The protonated molecular ion (


 129) undergoes a heterolytic cleavage at the 

bond. The positive charge is retained on the thiophene-methyl group due to resonance stabilization from the sulfur atom and the aromatic ring.
  • Precursor:

    
     129.05
    
  • Neutral Loss: Hydrazine (

    
    , 32 Da) or sequential loss of 
    
    
    
    (17 Da) and
    
    
    (15 Da).
  • Product Ion:

    
     97.01 (
    
    
    
    ). This is invariably the Base Peak .
Secondary Fragmentation (Ring Degradation)

The


 97 ion (thenyl cation) further fragments via ring opening and sulfur elimination, characteristic of thiophene derivatives.
  • Pathway A (Loss of Acetylene):

    
     (Loss of 
    
    
    
    ).
  • Pathway B (Loss of CS):

    
     (
    
    
    
    ). A classic thiophene rearrangement involves the extrusion of a
    
    
    neutral (44 Da).
  • Pathway C (Sulfur extrusion):

    
     (
    
    
    
    ).
Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ m/z 129.05 (Protonated Hydrazine) BasePeak Base Peak m/z 97.01 (Thenyl Cation C5H5S+) Parent->BasePeak -32 Da (N2H4) Inductive Cleavage Frag1 m/z 112 (Loss of NH3) Parent->Frag1 -17 Da (NH3) Frag2 m/z 53 (C4H5+) (Loss of CS) BasePeak->Frag2 -44 Da (CS) Ring Contraction Frag3 m/z 45 (CHS+) (Ring Cleavage) BasePeak->Frag3 Ring Fragmentation

Figure 2: Proposed fragmentation tree for 2-(Hydrazinomethyl)thiophene. The transition 129 -> 97 is the most sensitive for quantitation.

Quantitative Data & Transition Table

For researchers developing LC-MS/MS methods (e.g., for Genotoxic Impurity analysis per ICH M7 guidelines), the following transitions are recommended.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 129.0597.0115 - 20Maximum Sensitivity (Base Peak)
Qualifier 1 129.05112.0310 - 15Confirm loss of Ammonia (

)
Qualifier 2 129.0553.0430 - 35High energy structural confirmation
Isotope Check 131.05 (

)
99.0115 - 20Confirm Sulfur presence (Ratio ~4.4%)

Impurity Profiling & Genotoxicity Context

Hydrazines are often flagged as Potentially Genotoxic Impurities (PGIs) . When analyzing this compound as a trace impurity in a drug substance:

  • Derivatization: If direct detection is difficult due to polarity or retention issues, derivatize with benzaldehyde or hexanal .

    • Reaction:

      
      .
      
    • Benefit: Increases molecular weight, improves lipophilicity for Reverse Phase LC, and enhances ionization efficiency.

  • Chromatography: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized polar-embedded C18 column. Standard C18 may result in elution in the void volume due to the polarity of the hydrazine group.

References

  • PubChem. (2025).[2] 2-(Chloromethyl)thiophene Compound Summary. National Library of Medicine. [Link]

    • Context: Source of structural data and precursor fragmentation patterns (m/z 97 stabiliz
  • Bowie, J. H., et al. (1967). Studies in heterocyclic compounds: II. The mass spectra of some thiophene-sulfonyl derivatives. Journal of the Chemical Society B. [Link][3]

    • Context: Foundational text on thiophene ring fragment
  • Sun, M., et al. (2011). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

    • Context: Protocols for handling hydrazine instability and derivatization strategies.[4]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

    • Context: Technical note on the "Acetone Trap" and solvent selection for hydrazine analysis.
  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

    • Context: Regulatory framework for analyzing hydrazine-based genotoxic impurities.[4]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 2-(Hydrazinomethyl)thiophene Hydrochloride

Topic: Stability and storage of 2-(Hydrazinomethyl)thiophene hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, and Process Chemists Executive Summary 2-(Hydrazinometh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage of 2-(Hydrazinomethyl)thiophene hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Application Scientists, and Process Chemists

Executive Summary

2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 259535-14-3) serves as a critical heterocycle-functionalized hydrazine intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While the hydrochloride salt form confers significantly improved stability compared to its free base, the molecule remains inherently labile. It exhibits sensitivity to oxidative stress, moisture-induced hydrolysis, and photochemical degradation.

This guide provides a scientifically grounded protocol for the storage and handling of this compound, moving beyond generic safety data sheets to address the mechanistic causes of degradation. Adherence to these protocols is essential to maintain reagent purity above 98% and prevent the formation of interfering hydrazone or azo impurities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

To understand the storage requirements, one must first understand the molecular vulnerabilities.

  • IUPAC Name: (Thiophen-2-ylmethyl)hydrazine hydrochloride[1]

  • CAS Number: 259535-14-3 (Salt form)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 164.66 g/mol [1]

  • Physical State: Typically a white to off-white crystalline solid. Darkening (pink/brown) indicates oxidation.

Structural Vulnerabilities

The molecule possesses two distinct reactive centers that dictate its instability:

  • The Hydrazine Moiety (

    
    ):  Even when protonated as a hydrochloride salt, the hydrazine group remains a potent reducing agent. It is susceptible to auto-oxidation by atmospheric oxygen and condensation with ambient electrophiles (aldehydes/ketones).
    
  • The Thiophene Ring: While aromatic, the thiophene ring is electron-rich. In the presence of light and oxygen, it can act as a photosensitizer or substrate for singlet oxygen, leading to ring oxidation or polymerization.

Mechanisms of Degradation

Effective storage is essentially the mitigation of specific degradation pathways. The following diagram illustrates the primary routes of decomposition for 2-(Hydrazinomethyl)thiophene hydrochloride.

Visualization: Degradation Pathways

DegradationPathways Start 2-(Hydrazinomethyl)thiophene Hydrochloride (Intact) Oxidation Oxidative Pathway (O2 exposure) Start->Oxidation Air/Moisture Condensation Condensation Pathway (Acetone/Aldehyde vapor) Start->Condensation Solvent Vapors Photolysis Photochemical Pathway (UV/Vis Light) Start->Photolysis Light Azo Azo Intermediate (Unstable) Oxidation->Azo -2H Hydrazone Hydrazone Impurity (Stable contaminant) Condensation->Hydrazone -H2O Sulfoxide Thiophene S-Oxides (Ring degradation) Photolysis->Sulfoxide Singlet Oxygen N2_Gas Nitrogen Gas (N2) + Thiophene Polymers Azo->N2_Gas Decomposition

Figure 1: Primary degradation pathways. Note that the formation of hydrazones (middle path) is a common "silent" degradation mode in laboratories where acetone or aldehydes are present in the atmosphere.

Storage & Handling Protocols

This section details the "Cold Chain" logic required to preserve the integrity of the reagent.

Environmental Control
  • Temperature: -20°C (Freezer).

    • Rationale: Arrhenius kinetics dictate that lowering the temperature from 25°C to -20°C significantly retards the rate of auto-oxidation and hydrolysis. While 2-8°C is acceptable for short-term (<1 week) storage, long-term stability requires freezing.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Rationale: Oxygen is the primary enemy. The headspace of any storage container must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and provides a better "blanket" over the solid.

  • Humidity: Desiccated Environment.

    • Rationale: Hydrazine salts are hygroscopic. Absorbed water mobilizes the ions, facilitating proton transfer and accelerating oxidation.

Container Specifications
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Blocks UV/Vis light to prevent thiophene photo-oxidation.

    • Why Teflon? Prevents leaching of plasticizers which can react with the hydrazine.

  • Secondary Containment: Sealed bag with active desiccant packets (Silica gel or Molecular Sieves), placed inside a secondary rigid container.

The "Thaw-Use-Purge" Workflow

Improper handling during usage is the most common cause of batch failure.

HandlingWorkflow Step1 Step 1: Retrieval Remove from -20°C storage Step2 Step 2: Equilibration Allow to reach Room Temp (20-30 mins) DO NOT OPEN WHILE COLD Step1->Step2 Prevents Condensation Step3 Step 3: Sampling Open in fume hood. Weigh quickly. Avoid metal spatulas. Step2->Step3 Step4 Step 4: Re-Sealing Purge headspace with Argon/N2. Close tightly. Step3->Step4 Step5 Step 5: Return Place in secondary container with desiccant. Return to -20°C immediately. Step4->Step5

Figure 2: The "Thaw-Use-Purge" cycle. Step 2 is critical; opening a cold vial introduces atmospheric moisture which condenses on the hygroscopic salt, ruining the remaining stock.

Quality Control & Analytical Monitoring

Researchers should re-validate the purity of the compound if it has been stored for >6 months or if the solid shows discoloration (becoming sticky or pink).

Visual Inspection
  • Pass: White to off-white free-flowing powder.

  • Fail: Pink/Red coloration (oxidation), clumping (moisture absorption), or liquid formation.

Analytical Methods
MethodParameterAcceptance CriteriaNotes
1H-NMR (DMSO-d6) Identity & PurityIntegrals for Thiophene (3H) and Methylene (2H) match.Look for extra peaks around 7-8 ppm indicating hydrazone formation or aldehyde impurities.
HPLC (UV) Purity>98% Area Under CurveUse low wavelength (230-250 nm). Mobile phase should be acidic (0.1% TFA) to stabilize the hydrazine.
Titration Salt Stoichiometry95-105% of theoretical HClSilver Nitrate titration for chloride content confirms the salt ratio hasn't drifted due to hygroscopicity.

Safety & Toxicology (E-E-A-T)

Hydrazine derivatives are biologically active and pose specific health risks.

  • Toxicity: Classified as Acute Toxic (Oral/Dermal/Inhalation).[1][2] Hydrazines are known enzyme inhibitors (e.g., GABA transaminase).

  • Sensitization: Potential skin sensitizer.[3] Avoid all direct contact.

  • Carcinogenicity: While specific data on this derivative may be limited, the parent hydrazine and many thiophene derivatives are suspected carcinogens/mutagens. Treat as a Select Carcinogen .

  • Decomposition Hazards: Thermal decomposition emits Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Chloride gas.

Emergency Protocol: In case of spill: Do not sweep dry dust (inhalation risk). Cover with wet sand or vermiculite, scoop into a sealed container, and dispose of as hazardous chemical waste.

References

  • PubChem. Compound Summary: [(Thiophen-2-yl)methyl]hydrazine hydrochloride.[1] National Library of Medicine. Accessed Feb 2026. [Link]

  • National Institutes of Health (NIH). Thiophene Stability in Photodynamic Therapy. (Discussing the reactivity of thiophene rings with singlet oxygen). [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Hydrazine salts. [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Hydrazines. [Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of 2-(Hydrazinomethyl)thiophene Hydrochloride

[1] Executive Summary 2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 259535-14-3) is a specialized heterocyclic building block used primarily in the synthesis of hydrazones, pyrazoles, and pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 259535-14-3) is a specialized heterocyclic building block used primarily in the synthesis of hydrazones, pyrazoles, and pharmaceutical intermediates.[1][2] As a hydrazine derivative, it carries significant, often underestimated, toxicological risks including potential carcinogenicity, skin sensitization, and systemic toxicity.[1]

This guide moves beyond the standard Material Safety Data Sheet (MSDS) template.[1] It synthesizes structural alerts with rigorous handling protocols to ensure researcher safety during drug development workflows.

Part 1: Chemical Identity & Characterization

The "Fingerprint" of the compound.

ParameterTechnical Specification
Chemical Name 2-(Hydrazinomethyl)thiophene hydrochloride
Synonyms [(Thiophen-2-yl)methyl]hydrazine HCl; 2-Thienylmethylhydrazine HCl
CAS Registry Number 259535-14-3
Molecular Formula C₅H₈N₂S[1][2][3][4][5] · HCl (C₅H₉ClN₂S)
Molecular Weight 164.66 g/mol
Physical State Solid (Crystalline powder, typically off-white to beige)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in non-polar solvents (Hexanes)
Structural Alert Hydrazine Moiety (-NH-NH₂): High reactivity, reducing agent, toxicophore.[1]

Part 2: Hazard Profiling (The "Black Box" Analysis)

Standard MSDS often list "Not Established" for rare reagents.[1] As scientists, we must infer risk via Structure-Activity Relationships (SAR).[1]

The Hydrazine Pharmacophore Risk

The presence of the hydrazine group implies three critical hazards regardless of specific testing data:

  • Genotoxicity/Carcinogenicity: Hydrazines can alkylate DNA.[1] Treat this compound as a Suspected Carcinogen (Category 2) .[1][6][7]

  • Skin Sensitization: Hydrazines are potent sensitizers.[1] Repeated exposure may cause severe contact dermatitis.[1][6]

  • Systemic Toxicity: Hydrazines often target the Liver (Hepatotoxicity) and Blood (Hemolysis) .[1]

GHS Classification (Derived)

Based on analogue data (e.g., Phenylhydrazine HCl, Methylhydrazine):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Toxic/Harmful).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][6][7][8]

  • Sensitization: Skin Category 1.[1]

  • Target Organ Toxicity (Repeated): Category 2 (Liver, Kidneys).[1]

Chemical Instability[1]
  • Oxidation: The free base is sensitive to air oxidation.[1] The hydrochloride salt improves stability but is hygroscopic .[1]

  • Incompatibility: Reacts violently with strong oxidizing agents, acid chlorides, and anhydrides.[1]

Part 3: Handling, Storage, & Stability Protocol[1]

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerated). Hydrazine salts can degrade at room temperature over months.[1]

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1]

  • Container: Amber glass vials with Teflon-lined caps (protect from light and moisture).[1]

Engineering Controls[9]
  • Ventilation: Mandatory Fume Hood . Never weigh or manipulate open containers on an open bench.

  • Decontamination: Prepare a 10% Bleach (Sodium Hypochlorite) solution for immediate neutralization of spills.[1] Bleach oxidizes hydrazines to inert nitrogen gas.[1]

Personal Protective Equipment (PPE) Decision Logic

Use the following logic flow to determine the necessary protection level.

PPE_Logic Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity Form Solution or Solid? Quantity->Form No Level2 LEVEL 2: High Risk Silver Shield/Laminate Gloves Tyvek Sleeve Covers Face Shield + Goggles Quantity->Level2 Yes (Dust Risk) Level1 LEVEL 1: Standard Nitrile Gloves (Double) Lab Coat + Goggles Fume Hood Form->Level1 Solid (Weighing) Form->Level2 Solution (Splash Risk)

Figure 1: Risk-based PPE selection logic. Note that "Silver Shield" gloves are required for hydrazines as they permeate standard nitrile quickly.[1]

Part 4: Emergency Response Mechanisms

Exposure Response
  • Inhalation: Move to fresh air immediately. Hydrazines can cause delayed pulmonary edema.[1]

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use organic solvents (ethanol/DMSO) as they increase transdermal absorption.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][9]

  • Ingestion: Do NOT induce vomiting.

Medical Note (Toxicology)
  • Mechanism: Hydrazines deplete Pyridoxine (Vitamin B6) , leading to GABA depletion and potential seizures.[1]

  • Antidote Consideration: For significant exposure, medical professionals may consider Pyridoxine administration (standard protocol for hydrazine/monomethylhydrazine toxicity).[1]

Part 5: Experimental Application Guide

A self-validating workflow for using 2-(Hydrazinomethyl)thiophene HCl in a condensation reaction (e.g., Pyrazole synthesis).

Protocol: Condensation with 1,3-Diketones[1]
  • Neutralization (In Situ): The HCl salt is acidic.[1] It must be neutralized to release the nucleophilic hydrazine.[1]

    • Reagent: Sodium Acetate (mild) or Triethylamine (Et₃N).[1]

    • Why? Strong bases (NaOH) may degrade the thiophene ring or cause polymerization.[1]

  • Solvent Selection: Ethanol or Methanol (Protics facilitate proton transfer).[1]

  • Monitoring: Hydrazines are UV active but faint.[1] Use TLC with Anisaldehyde stain (Hydrazines often turn distinct colors).[1]

Workflow Diagram

Reaction_Workflow Reagent 2-(Hydrazinomethyl) thiophene HCl Base Base (Et3N or NaOAc) (Liberates Free Base) Reagent->Base Neutralization Waste Quench: 10% Bleach (Destroys unreacted Hydrazine) Reagent->Waste Excess/Spills Intermediate Hydrazone Intermediate Base->Intermediate + Electrophile Reflux (EtOH) Electrophile 1,3-Diketone (Substrate) Product Thiophene-Pyrazole Product Intermediate->Product Cyclization (-H2O)

Figure 2: Synthetic workflow emphasizing the critical neutralization step and mandatory oxidative quenching of waste.

References

  • PubChem. (n.d.).[1][2] Compound Summary: [(Thiophen-2-yl)methyl]hydrazine hydrochloride (CAS 259535-14-3).[1][2] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Hydrazine salts and alkyl hydrazines. Retrieved February 5, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Guidelines for Hydrazine. Retrieved February 5, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). Synthesis and Characterization of 2-Thiophenemethanamine Derivatives. PMC. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Thiophene-Derived Hydrazones via Condensation of 2-(Hydrazinomethyl)thiophene Hydrochloride

Introduction & Scope Thiophene-based hydrazones represent a privileged scaffold in medicinal chemistry, acting as bioisosteres for phenyl rings while offering unique lipophilic and electronic profiles. These compounds fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Thiophene-based hydrazones represent a privileged scaffold in medicinal chemistry, acting as bioisosteres for phenyl rings while offering unique lipophilic and electronic profiles. These compounds function as potent pharmacophores in antifungal, antitubercular, and anticancer research, specifically as tubulin polymerization inhibitors.

This Application Note details the protocol for the condensation of 2-(Hydrazinomethyl)thiophene hydrochloride with various aldehydes. Unlike simple aryl hydrazines, the presence of the methylene bridge (


) in the starting material imparts alkyl-hydrazine characteristics, significantly influencing nucleophilicity and requiring specific pH management during the reaction.
Key Applications
  • Fragment-Based Drug Design (FBDD): Generation of Schiff base libraries.

  • Metal Chelation: Synthesis of ligands for coordination chemistry.

  • Bioactivity Screening: Antimicrobial and cytotoxic assays.[1]

Chemical Basis & Mechanism

The reaction is a classic nucleophilic addition-elimination (condensation) converting a carbonyl group into a hydrazone (


).
The Challenge of the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt (


), meaning the terminal hydrazine nitrogen is protonated (

). In this state, the molecule is non-nucleophilic and cannot attack the aldehyde carbonyl.
  • Step 1 (Liberation): A weak base (Sodium Acetate) buffers the solution, deprotonating the salt to release the free hydrazine base in situ.

  • Step 2 (Activation): A catalytic amount of weak acid (Acetic Acid) activates the aldehyde carbonyl oxygen, making the carbon more electrophilic without re-protonating the hydrazine.

  • Step 3 (Dehydration): The intermediate carbinolamine collapses, eliminating a water molecule to form the stable

    
     bond.
    
Mechanistic Pathway

ReactionMechanism Salt Reactant Salt (Thiophene-CH2-NH-NH3+ Cl-) FreeBase Free Base (Thiophene-CH2-NH-NH2) Salt->FreeBase + NaOAc (Deprotonation) Inter Tetrahedral Intermediate FreeBase->Inter + Aldehyde Aldehyde Activated Aldehyde (R-CH=OH+) Aldehyde->Inter Nucleophilic Attack Product Final Hydrazone (C=N Bond Formation) Inter->Product - H2O (Dehydration)

Figure 1: Mechanistic flow from salt neutralization to hydrazone formation.

Materials & Equipment

Reagents
ReagentRolePurity / Grade
2-(Hydrazinomethyl)thiophene HCl Nucleophile Source>97%
Target Aldehyde Electrophile>98%
Ethanol (Absolute) SolventACS Reagent
Sodium Acetate (Anhydrous) Base / BufferACS Reagent
Glacial Acetic Acid CatalystACS Reagent
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser with drying tube (CaCl2)

  • Magnetic stirrer / Hot plate

  • Buchner funnel (vacuum filtration setup)

  • Rotary evaporator (optional)

Experimental Protocol

Stoichiometry Calculations

For a standard 1.0 mmol scale reaction:

  • Amine: 1.0 equiv (e.g., ~164 mg for MW 164.65)

  • Aldehyde: 1.0 – 1.1 equiv (slight excess ensures consumption of the amine)

  • Sodium Acetate: 1.2 equiv (essential to neutralize the HCl)

  • Acetic Acid: 2-3 drops (catalytic)

Step-by-Step Methodology
Phase 1: In Situ Neutralization
  • Dissolution: In a clean round-bottom flask, dissolve 1.0 equiv of 2-(Hydrazinomethyl)thiophene hydrochloride in Ethanol (10 mL per mmol).

  • Buffering: Add 1.2 equiv of Sodium Acetate . Stir at room temperature for 10–15 minutes.

    • Observation: The solution may become slightly cloudy as NaCl precipitates, or remain clear depending on concentration. This step liberates the free hydrazine.

Phase 2: Condensation
  • Addition: Add 1.0–1.1 equiv of the Aldehyde (dissolved in a minimal amount of ethanol if solid) to the reaction mixture.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

  • Reflux: Attach the condenser and heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3). The hydrazone product is usually less polar than the starting amine but more polar than the aldehyde.

Phase 3: Isolation & Purification
  • Cooling: Allow the reaction mixture to cool to room temperature. Many thiophene hydrazones will precipitate spontaneously upon cooling.

  • Precipitation: If no precipitate forms, pour the mixture onto crushed ice (approx. 50g). Stir vigorously for 20 minutes to induce crystallization.

  • Filtration: Collect the solid via vacuum filtration. Wash the cake with cold water (

    
    ) to remove sodium acetate/chloride salts, followed by cold ethanol (
    
    
    
    ).
  • Recrystallization: Purify the crude solid by recrystallization from hot Ethanol or an Ethanol/Water mixture.

Workflow Diagram

ProtocolWorkflow Start Weigh Reagents Mix Mix Amine salt + NaOAc in EtOH Start->Mix React Add Aldehyde + AcOH -> Reflux Mix->React Check TLC Check (3-6 hrs) React->Check Check->React Incomplete Isolate Pour on Ice & Filter Check->Isolate Complete Purify Recrystallize (EtOH) Isolate->Purify

Figure 2: Operational workflow for the synthesis of thiophene hydrazones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Evaporate 50% of solvent and cool to

, or add water dropwise to cloud point.
Oiling Out Impurities or low melting point.Scratch the flask glass with a rod; re-dissolve in hot EtOH and cool very slowly.
Low Yield Incomplete neutralization of HCl salt.Ensure NaOAc was added before the aldehyde; increase reflux time.
Multiple Spots (TLC) Hydrolysis or geometric isomers.Hydrazones exist as E/Z isomers (usually E is dominant). Recrystallization usually isolates the stable isomer.

Characterization Criteria

To validate the synthesis, the following spectral signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    or CDCl
    
    
    ):
    • Azomethine Proton (

      
      ):  A distinct singlet typically between 
      
      
      
      8.0 – 8.8 ppm.
    • NH Proton: A broad singlet, often exchangeable, found between

      
       10.0 – 12.0 ppm (downfield due to hydrogen bonding).
      
    • Thiophene Protons: Multiplets in the aromatic region (

      
       6.9 – 7.5 ppm).
      
    • Methylene Bridge (

      
      ):  A singlet or doublet around 
      
      
      
      4.0 – 4.5 ppm.
  • IR Spectroscopy:

    • 
      :  Strong stretch at 
      
      
      
      .
    • 
      :  Medium band at 
      
      
      
      .[2]

Safety Considerations

  • Thiophene Derivatives: Potential skin sensitizers. Handle with gloves.

  • Hydrazines: Many hydrazines are potential carcinogens or mutagens. Although the thiophene derivative is generally more stable, handle all solids in a fume hood to avoid inhalation of dust.

  • Waste: Dispose of filtrate in halogenated organic waste (due to potential unreacted HCl/chloride salts) or general organic waste depending on local EHS regulations.

References

  • Synthesis and Pharmacological Study of Thiophene Hydrazones Source: Wisdom Library / Journal of Pharmaceutical Research URL:

  • General Protocol for Hydrazone Synthesis (Vogel's Textbook) Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3][4][5] (Pearson) URL:

  • Design of Thiophene Hydrazones as Tubulin Inhibitors Source: Taylor & Francis Online / Journal of Enzyme Inhibition and Medicinal Chemistry URL:

  • Mechanistic Insight: Wolff-Kishner and Hydrazone Formation Source: Chemistry LibreTexts URL:

  • Thiophene-based Hydrazones and Metal Complexes Source: ResearchGate / Journal of Molecular Structure URL:

Sources

Application

Japp-Klingemann reaction with 2-(Hydrazinomethyl)thiophene hydrochloride derivatives

Application Note: Japp-Klingemann Analogous Synthesis with 2-(Hydrazinomethyl)thiophene Hydrochloride Part 1: Executive Summary & Scientific Context The "Japp-Klingemann" Misnomer and Chemical Reality In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Japp-Klingemann Analogous Synthesis with 2-(Hydrazinomethyl)thiophene Hydrochloride

Part 1: Executive Summary & Scientific Context

The "Japp-Klingemann" Misnomer and Chemical Reality In the synthesis of fused heterocycles and pyrazoles, the Japp-Klingemann reaction classically refers to the electrophilic attack of an aryl diazonium salt on an active methine compound (e.g.,


-keto esters) to yield a hydrazone .[1] This hydrazone is a pivotal intermediate that can subsequently undergo cyclization (e.g., Fischer Indole synthesis).[1][2][3]

However, when starting with 2-(Hydrazinomethyl)thiophene hydrochloride , the researcher is effectively bypassing the diazonium coupling step .[1] You already possess the hydrazine moiety.[1] Therefore, the protocol below describes the Direct Hydrazine Condensation , which converges with the Japp-Klingemann pathway at the hydrazone intermediate stage.

Crucial Substrate Distinction:

  • 2-Hydrazinothiophene (Direct bond): Used for Thienopyrrole (Indole analog) synthesis via Fischer Cyclization.[1]

  • 2-(Hydrazinomethyl)thiophene (Methylene spacer): The subject of this guide.[1] Due to the

    
     methylene spacer, this substrate cannot  undergo the [3,3]-sigmatropic rearrangement required for Fischer Indole synthesis.[1] Instead, it is the gold-standard precursor for N-substituted Pyrazoles  and Pyrazolones .[1]
    

Part 2: Detailed Experimental Protocol

Objective

Synthesis of 1-(thiophen-2-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one via condensation of 2-(Hydrazinomethyl)thiophene hydrochloride with Ethyl Acetoacetate.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleNotes
2-(Hydrazinomethyl)thiophene HCl 1.0NucleophileHygroscopic; store in desiccator.[1]
Ethyl Acetoacetate 1.1ElectrophileDistill if yellow/impure.[1]
Sodium Acetate (Anhydrous) 1.2BaseNeutralizes the HCl salt.[1]
Ethanol (Absolute) SolventMediumMethanol is a viable alternative.[1]
Acetic Acid (Glacial) Cat.[1]CatalystPromotes hydrazone formation.[1]
Step-by-Step Workflow

1. Free Base Liberation (In-Situ)

  • Rational: The hydrochloride salt is stable but non-nucleophilic.[1] It must be neutralized in situ to release the reactive hydrazine free base without oxidation.[1]

  • Procedure:

    • Charge a 250 mL round-bottom flask (RBF) with 2-(Hydrazinomethyl)thiophene hydrochloride (10 mmol).

    • Add Ethanol (50 mL) and stir at room temperature (RT).

    • Add Sodium Acetate (12 mmol) in one portion.

    • Stir for 15 minutes. The solution will become cloudy as NaCl precipitates.[1]

2. Condensation (The "Japp-Klingemann" Convergence) [1]

  • Rational: This step mimics the product of a Japp-Klingemann reaction.[1] The hydrazine nitrogen attacks the ketone carbonyl of the

    
    -keto ester.[1]
    
  • Procedure:

    • Add Ethyl Acetoacetate (11 mmol) dropwise to the reaction mixture over 5 minutes.

    • Optional: Add 2-3 drops of Glacial Acetic Acid to catalyze the imine formation.[1]

    • Fit the RBF with a reflux condenser.[1]

    • Heat the mixture to Reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor via TLC (SiO2, 30% EtOAc/Hexanes). Look for the disappearance of the hydrazine (ninhydrin stain) and the appearance of a new UV-active spot (Pyrazolone).[1]

3. Cyclization & Isolation

  • Rational: Under reflux, the intermediate hydrazone undergoes intramolecular nucleophilic acyl substitution (cyclization) to form the pyrazolone ring, releasing ethanol.[1]

  • Procedure:

    • Cool the reaction mixture to RT.

    • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to ~20% of the original volume.

    • Precipitation: Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL) to remove unreacted ester.[1]
    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates how your specific substrate (Hydrazine HCl) bypasses the traditional Japp-Klingemann diazonium route but arrives at the same structural family (Hydrazones/Pyrazoles).

Caption: Convergence of the traditional Japp-Klingemann diazonium route and the Direct Hydrazine route used in this protocol. Both pathways proceed through a common Hydrazone intermediate.[1]

Part 4: Critical Troubleshooting & Optimization

ParameterObservation / IssueCorrective Action
pH Control Reaction stalls; no precipitate.Ensure the HCl is fully neutralized.[1] If using NaOAc is insufficient, use Pyridine as both solvent and base (reflux 3h).[1]
Oxidation Darkening of reaction mixture (Red/Black tar).[1]Thiophene hydrazines are oxidation-sensitive.[1] Perform the reaction under an Inert Atmosphere (Nitrogen/Argon) .
Regioselectivity Formation of 3-methyl vs 5-methyl isomers.[1]In the condensation with Ethyl Acetoacetate, the hydrazine terminal

attacks the ketone (more electrophilic) first.[1] This favors the 3-methyl-5-pyrazolone isomer.[1]
Odor Control Strong sulfur smell.[1]Thiophene derivatives are potent odorants.[1] All waste streams must be treated with Bleach (NaOCl) before disposal to oxidize sulfur compounds.[1]

References

  • Japp, F. R., & Klingemann, F. (1887).[1][3][9] "Über Benzolazo-fettsäuren." Berichte der deutschen chemischen Gesellschaft, 20(2), 2942–2944.[1] [1]

  • Phillips, R. R. (1959).[1] "The Japp-Klingemann Reaction."[1][3][7][9][10] Organic Reactions, 10, 143.[1] (Foundational review of the diazonium-active methylene coupling).

  • Gribble, G. W. (2016).[1][6][11] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1][11] (Detailed discussion on Fischer vs. Japp-Klingemann convergence).

  • El-Sawy, E. R., et al. (2012).[1] "Synthesis and biological activity of some new 1-substituted-3-methyl-1H-pyrazol-5(4H)-one derivatives." Acta Pharmaceutica, 62(2), 157-179.[1] (Protocol for pyrazolone synthesis from hydrazines).

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. Pathogens that were once easily treatable are evo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. Pathogens that were once easily treatable are evolving mechanisms to evade our current arsenal of antibiotics, creating an urgent need for new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, providing a versatile scaffold for drug design.[1] Among these, the thiophene ring is a privileged structure, present in numerous pharmacologically important compounds.[2] The unique electronic properties and synthetic tractability of the thiophene core make it an ideal starting point for developing new therapeutic agents.[3]

This guide provides a comprehensive overview of the strategic synthesis of novel thiophene derivatives and their subsequent evaluation for antimicrobial activity. We will delve into the rationale behind selecting specific synthetic routes, offer detailed, field-proven protocols, and outline the necessary biological assays to establish a preliminary efficacy and safety profile. Our focus is not merely on the "how" but on the "why," empowering researchers to make informed decisions in their drug discovery programs.

Strategic Synthesis of Thiophene Scaffolds

A successful antimicrobial discovery campaign relies on the efficient generation of a chemically diverse library of compounds. This allows for a thorough exploration of the structure-activity relationship (SAR).[4] Below, we discuss three robust and versatile synthetic strategies for creating and functionalizing thiophene derivatives.

The Gewald Reaction: A Powerful One-Pot Approach

The Gewald reaction is a cornerstone of thiophene synthesis, enabling the one-pot construction of highly functionalized 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[5][6] Its primary advantage lies in its operational simplicity and the ability to introduce multiple points of diversity in a single step, making it ideal for library synthesis.[6]

Causality of Component Selection:

  • Base Catalyst (e.g., Morpholine, Diethylamine): The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[7] The choice of a secondary amine like morpholine is critical as it is basic enough to facilitate the initial condensation but not so strong as to cause unwanted side reactions with the elemental sulfur.

  • Elemental Sulfur (S₈): Sulfur acts as the thiolating agent. The reaction mechanism involves the opening of the S₈ ring to form polysulfide intermediates, which ultimately lead to the cyclization and formation of the thiophene ring.[5]

  • Solvent (e.g., Ethanol, DMF): The solvent must be capable of solubilizing the reactants and facilitating the reaction at a moderate temperature (typically 50-80 °C). Ethanol is often a preferred "green" solvent choice.

Suzuki Cross-Coupling: Diversification of the Thiophene Core

For targeted SAR studies, functionalizing a pre-formed thiophene core is often more strategic than building the ring from scratch. The Palladium-catalyzed Suzuki cross-coupling reaction is an exceptionally powerful tool for forming C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents onto a brominated thiophene scaffold.[3][8]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The choice of catalyst and ligand is crucial for an efficient catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. For instance, Pd(dppf)Cl₂ is often effective for coupling with sterically hindered or electron-rich boronic acids.[9]

  • Base (e.g., Na₂CO₃, K₃PO₄): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily undergo transmetalation to the palladium center.[10] The strength of the base can influence reaction rates and substrate compatibility.

  • Solvent System (e.g., Toluene/Water, Dioxane/Water): A biphasic solvent system is often employed. The organic solvent solubilizes the halo-thiophene and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid, facilitating the reaction at the interface.

Hantzsch Synthesis for Fused Thieno-heterocycles

To explore more complex, rigidified structures, one can synthesize fused heterocyclic systems built upon the thiophene core. The Hantzsch synthesis, traditionally used for thiazoles, can be adapted to create thieno[d]thiazole derivatives. This involves reacting an α-haloketone with a thioamide.[11][12] Starting with a thiophene-based α-haloketone allows for the creation of potent antimicrobial scaffolds.

Causality of Component Selection:

  • α-Haloketone: This reactant provides the C-C-X component. The halogen (typically bromine) serves as a good leaving group for the initial Sₙ2 reaction with the thioamide sulfur.[11]

  • Thioamide (e.g., Thiourea): The thioamide acts as the N-C=S nucleophile. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring fused to the thiophene.[11][13]

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the integrity of the synthesized compounds.

Protocol 1: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction

This protocol describes the synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Materials and Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Acetophenone (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (ACS grade)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).

  • Add ethyl cyanoacetate (10 mmol, 1.13 g) and acetophenone (10 mmol, 1.20 g).

  • Add elemental sulfur (11 mmol, 0.35 g).

  • Carefully add morpholine (5 mmol, 0.44 g) to the stirring suspension.

  • Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to yield the pure compound as yellow crystals.

Validation (Characterization):

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR: Confirm the structure and purity. The presence of the amino protons (broad singlet) and the characteristic thiophene proton signal are key indicators.

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the product.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14]

Materials and Reagents:

  • Synthesized thiophene derivative (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Compound Dilution: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Prepare a 2x working stock of your compound in CAMHB. Add 100 µL of this 2x stock to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.[16] Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[17]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[17]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[18] Visually, it is the lowest concentration spot that shows no bacterial growth.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

It is essential to assess whether the antimicrobial activity of a compound is due to selective toxicity against microbes or general cytotoxicity. Cell-based assays are used to screen for direct cytotoxic effects.[19] The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20]

Materials and Reagents:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Triton X-100 (positive control for cell death)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your thiophene derivatives in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting viability against compound concentration.

Data Presentation and SAR Insights

Organizing the data from these assays into a clear, tabular format is essential for interpreting results and guiding the next round of synthesis.

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data for a Series of Thiophene Derivatives

Compound IDR¹ GroupR² GroupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusCC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = CC₅₀/MIC)
TH-01HPhenyl32>64>100>3.1
TH-02H4-Cl-Phenyl816>100>12.5
TH-03H4-F-Phenyl488521.3
TH-04H4-MeO-Phenyl64>64>100>1.6
TH-05Acetyl4-F-Phenyl247035.0

Interpretation and Causality (E-E-A-T):

  • Effect of Phenyl Substitution (SAR): Comparing TH-01 to TH-02 and TH-03 , the introduction of an electron-withdrawing halogen (Cl, F) at the para-position of the phenyl ring significantly enhances antimicrobial activity. This suggests that modulating the electronic properties of this substituent is key. The methoxy group (TH-04 ), an electron-donating group, diminishes activity, reinforcing this hypothesis.

  • Bacteriostatic vs. Bactericidal: For the active compounds (TH-02, TH-03, TH-05 ), the MBC is close to the MIC (within 2-4 fold), indicating a primarily bactericidal mode of action.[18][21] TH-01 is bacteriostatic at the concentrations tested.

  • Impact of N-Acetylation: Acetylation of the 2-amino group (TH-05 vs. TH-03 ) further boosts potency. This could be due to improved cell penetration or a more favorable interaction with the biological target.

  • Trustworthiness through Selectivity: The Selectivity Index (SI) provides a crucial measure of a compound's therapeutic window. A higher SI is desirable. Compound TH-05 shows the best balance of high potency and selectivity, making it the most promising lead candidate for further optimization.

Visualization of Workflows and Mechanisms

Visual diagrams are essential for conveying complex processes and relationships clearly.

G cluster_0 Synthesis & Purification cluster_1 Validation & Screening cluster_2 Analysis S_Start Select Starting Materials (Ketone, Nitrile, Sulfur) S_React Gewald Reaction (One-Pot Synthesis) S_Start->S_React S_Purify Purification (Filtration & Recrystallization) S_React->S_Purify V_Char Structural Characterization (NMR, MS, MP) S_Purify->V_Char V_MIC Determine MIC (Broth Microdilution) V_Char->V_MIC V_Cyto Assess Cytotoxicity (MTT Assay) V_Char->V_Cyto V_MBC Determine MBC (Subculture on Agar) V_MIC->V_MBC A_SAR Structure-Activity Relationship (SAR) Analysis V_MBC->A_SAR V_Cyto->A_SAR A_Lead Identify Lead Compound A_SAR->A_Lead

Caption: Overall workflow from synthesis to lead identification.

G HaloThiophene Bromo-Thiophene PdII_Complex1 Ar-Pd(II)-Br HaloThiophene->PdII_Complex1 Oxidative Addition BoronicAcid Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ BoronicAcid->Boronate Activation Base Base (e.g., Na₂CO₃) Base->Boronate Pd0 Pd(0)Ln Pd0->PdII_Complex1 PdII_Complex2 Ar-Pd(II)-Ar' PdII_Complex1->PdII_Complex2 Transmetalation Boronate->PdII_Complex2 PdII_Complex2->Pd0 Product Coupled Product (Ar-Thiophene) PdII_Complex2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

G Start Perform Broth Microdilution Assay Incubate Incubate Plate for 18-24h Start->Incubate ReadMIC Read Wells for Visible Growth Incubate->ReadMIC MIC Determine MIC Value ReadMIC->MIC Plate Plate Aliquots from Clear Wells onto Drug-Free Agar MIC->Plate IncubateAgar Incubate Agar Plate for 18-24h Plate->IncubateAgar ReadMBC Read Agar for Colony Growth IncubateAgar->ReadMBC MBC Determine MBC Value ReadMBC->MBC IsBactericidal Is MBC ≤ 4 x MIC? MBC->IsBactericidal ResultCidal Bactericidal IsBactericidal->ResultCidal Yes ResultStatic Bacteriostatic IsBactericidal->ResultStatic No

Caption: Decision workflow for MIC and MBC determination.

References

  • Taylor & Francis. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from [Link]

  • Frontiers Media SA. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro toxicity assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

  • Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • MDPI. (n.d.). IJMS | Special Issue : Natural Compounds: Advances in Antimicrobial Activity. Retrieved from [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20170240541A1 - Process for preparing thiazole derivatives.

Sources

Application

Targeting MCF-7 Breast Cancer Cells with Thiophene-Hydrazone Derivatives: Protocols for Synthesis, Screening, and Mechanistic Validation

Executive Summary The search for potent, selective anticancer agents has identified thiophene-hydrazone derivatives as a privileged scaffold for targeting MCF-7 (hormone-dependent breast adenocarcinoma) cells. Unlike tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for potent, selective anticancer agents has identified thiophene-hydrazone derivatives as a privileged scaffold for targeting MCF-7 (hormone-dependent breast adenocarcinoma) cells. Unlike traditional chemotherapeutics, these hybrid molecules offer a dual-action mechanism: acting as bioisosteres to phenyl rings to improve lipophilicity and utilizing the hydrazone linker (–C=N–NH–) to target the Epidermal Growth Factor Receptor (EGFR) and inhibit tubulin polymerization .

Recent studies indicate that optimized thiophene-hydrazone derivatives achieve IC50 values in the low micromolar range (2.6 – 15 µM) against MCF-7 cells, often outperforming standard agents like cisplatin (IC50 ~13.3 µM) in selectivity indices. This guide provides a comprehensive technical workflow for synthesizing these derivatives, screening their cytotoxicity via an optimized MTT protocol, and validating their mechanism of action.

Chemical Foundation & Synthesis Strategy

Rationale

The thiophene ring acts as a bioisostere for the benzene ring found in many FDA-approved drugs (e.g., Imatinib). When coupled with a hydrazone moiety, the resulting pharmacophore gains:

  • Hydrogen Bonding Capacity: The azomethine nitrogen acts as a hydrogen bond acceptor, crucial for binding to the ATP-binding pocket of kinases like EGFR.

  • Conformational Flexibility: The linker allows the molecule to adopt favorable conformations for docking into the colchicine-binding site of tubulin.

Synthesis Protocol

Two primary routes are recommended: Schiff Base Condensation (standard) and the Japp-Klinegmann Reaction (for azo-coupling).

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start Starting Material (2-Acetylthiophene) Reagent1 Hydrazine Hydrate (Ethanol, Reflux) Start->Reagent1 Nucleophilic Addition Inter Intermediate (Thiophene-hydrazide) Reagent1->Inter Formation Product Thiophene-Hydrazone Derivative Inter->Product Schiff Base Condensation (Glacial AcOH, Reflux 4h) Aldehyde Substituted Benzaldehyde Aldehyde->Product Electrophilic Attack Check QC: 1H-NMR / IR (C=N stretch @ 1620 cm-1) Product->Check

Caption: Synthesis pathway via Schiff base condensation. Key QC checkpoint involves verifying the disappearance of the carbonyl peak and appearance of the azomethine (C=N) stretch.

In Vitro Screening Protocol: Optimized MTT Assay

Standard MTT protocols often fail with thiophene derivatives due to their high hydrophobicity, leading to precipitation and false absorbance readings. This optimized protocol addresses solubility issues.

Materials
  • Cell Line: MCF-7 (ATCC® HTB-22™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilizer: 100% DMSO (Molecular Biology Grade).

  • Control: Cisplatin or Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Protocol
  • Seeding (Day 0):

    • Trypsinize MCF-7 cells and resuspend in DMEM + 10% FBS.

    • Seed 5,000 - 7,000 cells/well in a 96-well plate. Note: MCF-7 cells clump; ensure single-cell suspension by pipetting up/down 15 times.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment (Day 1):

    • Stock Prep: Dissolve thiophene derivatives in 100% DMSO to make a 10 mM stock. Sonicate if necessary.

    • Serial Dilution: Prepare working solutions in culture media (final DMSO < 0.5%).

    • Add 100 µL of treatment media (Concentration range: 0.1 µM – 100 µM).

    • Include Blank wells (media only) and Vehicle Control (media + 0.5% DMSO).

  • Incubation:

    • Incubate for 48 hours . Rationale: 24h is often insufficient for apoptosis-driven cytotoxicity to manifest in MCF-7.

  • MTT Addition (Day 3):

    • Add 20 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).

    • Incubate for 4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization (Critical Step):

    • Carefully aspirate media without disturbing the crystals .

    • Add 150 µL of DMSO to each well.

    • Shake plate on an orbital shaker for 15 minutes at room temperature. Failure to shake results in uneven absorbance.

  • Readout:

    • Measure absorbance at 570 nm (reference filter 630 nm).

    • Calculate % Viability: (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

Mechanistic Validation & Signaling Pathways

Thiophene-hydrazones exert anticancer effects on MCF-7 cells primarily through two pathways: EGFR Inhibition and Tubulin Destabilization , leading to intrinsic apoptosis.

Diagram 2: Mechanism of Action in MCF-7

MOA_MCF7 Compound Thiophene-Hydrazone Derivative EGFR EGFR Kinase Domain (ATP Pocket) Compound->EGFR Inhibits Tubulin Tubulin (Colchicine Site) Compound->Tubulin Destabilizes PI3K PI3K / AKT Signaling EGFR->PI3K Downregulates Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Prevents Polymerization Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Decreases Expression Bax Bax (Pro-apoptotic) Bcl2->Bax Alters Ratio Mito Mitochondrial Depolarization Bax->Mito Pore Formation Caspase Caspase-9 / Caspase-3 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Caption: Dual-mechanism pathway: EGFR inhibition suppresses survival signaling (PI3K/Akt), while tubulin binding forces G2/M arrest, converging on mitochondrial apoptosis.

Validation Experiments
  • Annexin V-FITC / PI Staining:

    • Purpose: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

    • Expected Result: Thiophene derivatives typically induce a shift to the lower-right (early apoptotic) and upper-right (late apoptotic) quadrants in flow cytometry.

  • Molecular Docking (In Silico):

    • Target PDB: 5IZQ (Folate Receptor alpha) or 2W3L (EGFR).

    • Software: Autodock Vina / PyRx.[1][2]

    • Metric: Binding energy < -8.0 kcal/mol indicates strong affinity.

Structure-Activity Relationship (SAR) Analysis

To optimize potency, modifications should be made to the phenyl ring attached to the hydrazone linker.

Substituent (R)PositionEffect on MCF-7 IC50Mechanism Insight
-OCH3 (Methoxy)Para (4')High Potency (< 5 µM) Electron-donating group enhances H-bond acceptor capability at the receptor site.
-Cl / -F (Halogen)Para (4')Moderate Potency (10-20 µM) Increases lipophilicity, improving cellular uptake, but may reduce H-bonding.
-NO2 (Nitro)Meta/ParaLower Potency (> 30 µM) Strong electron-withdrawal often destabilizes the receptor-ligand complex.
Thiazole Fusion HeterocycleVery High Potency (~2.6 µM) Fusing a thiazole ring to the thiophene creates a "super-pharmacophore" targeting tubulin.

Key Takeaway: Electron-donating groups (EDGs) like methoxy or methyl at the para position of the phenyl ring generally yield the most potent anti-proliferative activity against MCF-7 cells.

References

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Cancer Chemotherapy and Pharmacology.

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules.

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics.

  • Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell line. International Journal of Pharmaceutical Quality Assurance.[2]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors. Molecules.

Sources

Method

Broth microdilution method for antimicrobial susceptibility testing of thiophene derivatives.

Application Note & Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing of Thiophene Derivatives Introduction: The Thiophene Challenge Thiophene derivatives represent a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing of Thiophene Derivatives

Introduction: The Thiophene Challenge

Thiophene derivatives represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric similarity to phenyl rings and their ability to disrupt bacterial DNA cleavage complexes and membrane permeability (e.g., targeting OmpW/OmpC porins). However, their high lipophilicity presents a distinct analytical challenge in aqueous-based Antimicrobial Susceptibility Testing (AST).

Standard protocols (CLSI M07, EUCAST) are optimized for water-soluble drugs. When applied to hydrophobic thiophenes, these standard methods often yield false negatives (due to precipitation reducing bioavailability) or false positives (due to solvent toxicity).

This guide provides a modified broth microdilution protocol specifically engineered for thiophene derivatives. It incorporates "self-validating" controls to distinguish true antimicrobial activity from solubility artifacts.

Pre-Analytical Considerations (Critical)

Solubility & Solvent Selection

Thiophenes are generally insoluble in water but soluble in Dimethyl Sulfoxide (DMSO).

  • The Trap: High DMSO concentrations (>2.5% v/v) are bactericidal, masking the compound's true MIC.

  • The Solution: You must validate the "Maximum Tolerated Concentration" (MTC) of DMSO for your specific bacterial strain before running the MIC.

  • Rule of Thumb: Keep final assay DMSO concentration ≤ 1% (v/v) .

Media Selection
  • Standard: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • For Fastidious Organisms: Supplement with 2-5% Lysed Horse Blood (LHB).

  • Note: Avoid surfactant additives (e.g., Tween 80) unless absolutely necessary, as they can sequester lipophilic thiophenes, artificially elevating MIC values.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the experiment, highlighting the critical "Decision Nodes" where the protocol diverges based on compound behavior.

AST_Workflow Start Compound Stock Prep (100% DMSO) Dilution Intermediate Dilution (CAMHB + <1% DMSO) Start->Dilution PrecipCheck Visual Solubility Check Dilution->PrecipCheck PrecipCheck->Start Precipitates (Reduce Conc.) PlateSetup 96-Well Plate Setup PrecipCheck->PlateSetup Soluble Inoculum Inoculum Prep (5x10^5 CFU/mL) Inoculum->PlateSetup Incubation Incubation (16-20h @ 35°C) PlateSetup->Incubation Readout Readout Method? Incubation->Readout Visual Visual Turbidity Readout->Visual Clear Media Resazurin Resazurin Assay (Colorimetric) Readout->Resazurin Opaque/Colored Compound Analysis Data Analysis (MIC) Visual->Analysis Resazurin->Analysis

Figure 1: Logic flow for Thiophene AST, incorporating solubility checks and alternative readout methods.

Detailed Protocol: Broth Microdilution

Step 1: Compound Preparation (The 100x Approach)

To maintain precise solvent control, prepare "Intermediate Plates" rather than diluting directly in the assay plate.

  • Master Stock: Dissolve thiophene derivative in 100% DMSO to a concentration of 12.8 mg/mL (or 100x the highest desired test concentration).

  • Dilution Series: Prepare 2-fold serial dilutions in 100% DMSO .

    • Why? Thiophenes may crash out if serially diluted in broth. Diluting in DMSO ensures linearity.

  • Working Solution: Dilute each DMSO stock 1:50 into CAMHB.

    • Result: 2x final concentration in broth with 2% DMSO.

Step 2: Inoculum Preparation
  • Direct Colony Suspension: Pick 3-5 colonies from a fresh overnight agar plate (non-selective media).

  • Standardization: Suspend in saline/broth to match 0.5 McFarland Standard (approx.

    
     CFU/mL).[1]
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
    • Final Assay Concentration: When mixed 1:1 with compound, the final density will be the required

      
       CFU/mL .
      
Step 3: Assay Plate Setup (Self-Validating Design)

Use a sterile 96-well U-bottom polystyrene plate.

  • Columns 1-10 (Test): Add 50 µL of Working Solution (2x Drug).

  • Column 11 (Growth Control): Add 50 µL CAMHB + 2% DMSO (No Drug).

    • Validation: Must show turbidity. If clear, the bacteria are non-viable or DMSO is toxic.

  • Column 12 (Sterility/Blank): Add 100 µL Sterile CAMHB (No Bacteria, No Drug).

    • Validation: Must be clear.

  • Inoculation: Add 50 µL of Diluted Inoculum to Columns 1-11. Add 50 µL sterile broth to Column 12.

Final Conditions: Drug at 1x concentration, Bacteria at


 CFU/mL, DMSO at 1%.
Step 4: Incubation
  • Seal with a gas-permeable membrane to prevent evaporation but allow

    
     exchange.
    
  • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Post-Analytical: Reading & Interpretation

Visual Reading (Standard)

Place the plate on a dark background with overhead light.

  • MIC Definition: The lowest concentration showing complete inhibition of visible growth (no pellet, no turbidity).

  • Trailing Endpoints: Common with bacteriostatic thiophenes. Record the MIC where >80% reduction is observed compared to growth control.

The "Precipitation" Problem

Thiophenes often precipitate upon contact with aqueous media, forming a cloudy suspension or crystals that mimic bacterial growth.

  • Differentiation: Spin the plate at 500 x g for 5 mins. Bacterial pellets are usually tight and central; chemical precipitates are often diffuse or colored.

Resazurin Rescue Assay (For Ambiguous Plates)

If precipitation makes visual reading impossible, use Resazurin (Alamar Blue).

  • Add 30 µL of 0.01% Resazurin solution to each well.

  • Incubate for 1–2 hours.

  • Interpretation:

    • Blue (Resazurin): No growth (Oxidized).

    • Pink (Resorufin): Growth (Reduced by metabolically active bacteria).

    • Abiotic Control: Crucial for Thiophenes. Thiol groups can sometimes chemically reduce resazurin. Always include a "Media + Drug + Resazurin" (No Bacteria) well to check for false positives.

Data Presentation & Analysis

Summarize data in a comparative table. Do not rely on single replicates; perform biological triplicates.

Table 1: Example Data Layout for Thiophene Derivatives

Compound IDStructure ClassMIC (µg/mL) - E. coliMIC (µg/mL) - S. aureusSolubility Limit (µg/mL)Interpretation
TP-001 2-amino-thiophene328>128Active (Gram+)
TP-002 Thieno[2,3-d]pyrimidine>128>12864Invalid (Precipitation < MIC)
Ampicillin Control40.5N/AQC Pass

Calculations:

  • MIC50: Concentration inhibiting 50% of isolates tested.[2]

  • MIC90: Concentration inhibiting 90% of isolates tested.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[3][4] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Media preparation for EUCAST broth microdilution.[5][6]Link

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. Link

  • Molina-Panadero, I., et al. (2024).[7] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[2][7] Frontiers in Cellular and Infection Microbiology. Link

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Link

Sources

Application

Advanced Protocol: Molecular Docking Studies of Thiophene Hydrazone Derivatives

Executive Summary & Scientific Rationale Thiophene hydrazone derivatives represent a "privileged scaffold" in medicinal chemistry due to their dual functionality: the thiophene ring acts as a lipophilic bioisostere for p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiophene hydrazone derivatives represent a "privileged scaffold" in medicinal chemistry due to their dual functionality: the thiophene ring acts as a lipophilic bioisostere for phenyl groups, facilitating membrane permeability and


-

stacking, while the hydrazone linker (-CH=N-NH-) provides a rigid spacer capable of forming directional hydrogen bonds.

This application note details a high-precision molecular docking protocol designed to address the specific challenges of this scaffold, namely hydrazone tautomerism and E/Z isomerism . Unlike standard high-throughput screening (HTS) workflows, this protocol integrates Density Functional Theory (DFT) for ligand preparation to ensure the bioactive conformation is accurately represented before docking.

Key Applications
  • Anticancer: Targeting

    
    -tubulin (inhibition of polymerization) and EGFR tyrosine kinase.
    
  • Antimicrobial: Inhibition of Mycobacterium tuberculosis CYP51 and bacterial tyrosinase.

  • ADMET Profiling: In silico prediction of drug-likeness and toxicity.[1]

Experimental Workflow

The following diagram outlines the critical path from chemical structure drawing to post-docking analysis.

DockingWorkflow cluster_0 Phase 1: Ligand Prep (Critical) cluster_1 Phase 2: Target Prep cluster_2 Phase 3: Docking & Analysis L1 2D Structure Drawing (ChemDraw/MarvinSketch) L2 DFT Optimization (B3LYP/6-311G+(d,p)) Determine E/Z Stability L1->L2 Geometry Opt L3 File Conversion (.log -> .pdbqt/.mol2) Assign Gasteiger Charges L2->L3 D1 Molecular Docking (AutoDock Vina / Glide) L3->D1 Ligand Input P1 PDB Retrieval (e.g., Tubulin 3E22, EGFR 1M17) P2 Structure Cleaning Remove Water/Heteroatoms Fix Missing Loops P1->P2 P3 Active Site Mapping Grid Box Generation P2->P3 P3->D1 Receptor Input D3 Validation (Redocking Co-crystal Ligand) D1->D3 QA Check D2 Interaction Profiling (H-bonds, Pi-Cation, RMSD) D3->D2 Validated Results

Figure 1: Integrated workflow for thiophene hydrazone molecular docking, emphasizing DFT optimization for accurate ligand geometry.

Detailed Protocols

Phase 1: Ligand Preparation (The "Hydrazone Check")

Standard force fields (MMFF94) often fail to accurately predict the planarity of the thiophene-hydrazone linkage. Quantum mechanical optimization is recommended.

  • Isomer Selection: Draw the structure in the E-configuration (trans), which is thermodynamically favored for most hydrazones.

  • DFT Optimization:

    • Software: Gaussian or ORCA.

    • Method: B3LYP functional with 6-311G+(d,p) basis set [1.8].[2]

    • Objective: Minimize energy to find the global minimum and calculate electrostatic potential (ESP) charges.

    • Why? This step ensures the thiophene ring and hydrazone linker adopt the correct dihedral angle before docking begins.

  • Format Conversion: Convert the optimized output to .pdbqt (for AutoDock) or .sdf (for Glide). Ensure non-polar hydrogens are merged.

Phase 2: Target Selection & Grid Generation

Select high-resolution crystal structures (< 2.5 Å) relevant to thiophene derivatives.

Target FamilyProtein NamePDB IDGrid Center (Approx)Notes
Anticancer

-Tubulin
3E22 Colchicine SiteTarget for polymerization inhibition [1.1, 1.7].
Anticancer EGFR Kinase1M17 ATP Binding PocketValidated with Erlotinib [1.6].
Anticancer Folate Receptor

5IZQ Folate PocketTarget for targeted delivery [1.3].
Antimicrobial CYP51Various Heme centerM. tuberculosis target [1.4].

Protocol:

  • Clean PDB: Remove all water molecules (unless bridging is known), co-factors (keep Heme for CYP51), and heteroatoms.

  • Protonation: Add polar hydrogens using a pH of 7.4.

  • Grid Box: Define a cubic box (e.g.,

    
     Å [1.3]) centered on the co-crystallized ligand.
    
    • Validation: Re-dock the native ligand. The RMSD between the docked pose and crystal pose must be < 2.0 Å to validate the grid.

Phase 3: Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 or higher (default is 8). Thiophene hydrazones have rotatable bonds in the linker that require thorough sampling.

  • Energy Range: 4 kcal/mol (save poses within this range of the best score).

  • Num Modes: 9 (save top 9 poses).

Phase 4: Post-Docking Analysis

Analyze the top-ranked pose (lowest binding affinity, e.g., < -8.0 kcal/mol).

  • Hydrogen Bonding: Look for interactions between the hydrazone nitrogen (

    
    ) or the carbonyl oxygen (if present) and active site residues.
    
  • 
    -Interactions:  The thiophene ring is electron-rich. Check for:
    
    • 
      -
      
      
      
      T-shaped
      or Parallel stacking with aromatic residues (Phe, Tyr, Trp).
    • 
      -Cation  interactions with Lys or Arg.
      
    • Example: In tubulin (3E22), thiophene often stacks near residue

      
      -Lys254 or 
      
      
      
      -Lys352 [1.7].
  • Hydrophobic Enclosure: Assess if the thiophene moiety is buried in a hydrophobic pocket (Val, Leu, Ile).

Case Study Data: Thiophene Hydrazones as Tubulin Inhibitors[3][4]

The following table summarizes validated docking results from recent literature, illustrating typical binding energies and key interactions for this scaffold.

Compound IDTarget (PDB)Binding Energy (kcal/mol)Key Residues InteractedBiological Activity (

)
Ref
5b Tubulin (3E22)-9.2 (approx)Lys254, Asn101

(HT29 cells)
[1.1, 1.7]
L1 Tyrosinase-7.5His85, Val283Antimicrobial[1.8]
4g 2,2-DGD-9.65Active Site

Zone (S. aureus)
[1.4]

Note: Compound 5b demonstrated G2/M phase cell cycle arrest, confirming the docking prediction of tubulin inhibition.[3][4][5]

Troubleshooting & Quality Control

  • Issue: High Binding Energy (> -6.0 kcal/mol).

    • Cause: Ligand may be in the wrong isomer (Z instead of E) or the grid box is too small.

    • Fix: Re-optimize ligand with DFT; expand grid box by 5 Å.

  • Issue: Thiophene Ring Exposed to Solvent.

    • Cause: Docking algorithm failed to bury the hydrophobic core.

    • Fix: Increase "Exhaustiveness" parameter; check for steric clashes in the protein structure (e.g., unresolved side chains).

  • Issue: No Hydrogen Bonds Formed.

    • Cause: Hydrazone linker flexibility not modeled correctly.

    • Fix: Allow flexibility in specific receptor side chains (Induced Fit Docking) if using advanced software like Schrödinger or Gold.

References

  • Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Synthetic Communications. [4]

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules.

  • Molecular Docking Study of Thiophene Carbohydrazide Analogues Against Folate Receptor α. Bulletin of Environment, Pharmacology and Life Sciences.

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents. ResearchGate.

  • Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. Molecules.

  • Medical research can now be done faster and safer with the aid of in silico studies (EGFR targeting). ResearchGate.

Sources

Method

Application Note: Strategic Use of 2-(Hydrazinomethyl)thiophene Hydrochloride in Kinase Inhibitor Design

Executive Summary This guide details the application of 2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 259535-14-3) as a critical building block in the synthesis of ATP-competitive kinase inhibitors. While phenyl-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(Hydrazinomethyl)thiophene hydrochloride (CAS: 259535-14-3) as a critical building block in the synthesis of ATP-competitive kinase inhibitors. While phenyl-based scaffolds are ubiquitous, the thiophene moiety offers unique electronic and steric properties—often serving as a superior bioisostere for phenyl rings in hydrophobic "selectivity pockets" (e.g., the JNK3 selectivity pocket).

This protocol focuses on using this hydrazine reagent to construct N-(thiophen-2-ylmethyl)pyrazole cores. These fused or linked heterocycles function as potent "hinge binders" or hydrophobic anchors, a structural motif validated in research targeting JNK3, Aurora Kinases, and VEGFR.

Strategic Rationale: Why Thiophene-Methyl Motifs?

In kinase drug discovery, the "hinge region" and the adjacent "hydrophobic back pocket" are primary targets for small molecule inhibitors.

Bioisosterism and Selectivity

The 2-thienyl group is electronically rich (excess


-electrons) compared to a phenyl ring. When tethered to a pyrazole core via a methylene linker, it provides:
  • Enhanced Lipophilicity: The thiophene sulfur atom can engage in specific non-covalent interactions (S···

    
     or S···O) within the kinase ATP-binding cleft.
    
  • Scaffold Hopping: It serves as a bioisostere for benzyl groups, often improving potency by filling the hydrophobic pocket II (as seen in JNK3 inhibitors) without the steric bulk of a six-membered ring.

  • Rotational Freedom: The methylene linker allows the thiophene ring to twist (~30° relative to the pyrazole), optimizing fit into narrow selectivity pockets that rigid fused systems cannot access.

Chemical Profile
PropertySpecification
Compound Name 2-(Hydrazinomethyl)thiophene hydrochloride
CAS Number 259535-14-3
Molecular Weight 164.66 g/mol
Appearance Off-white to beige hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol
Handling Toxic/Irritant. Hydrazines are potential sensitizers. Handle in a fume hood.

Core Application: Synthesis of the Amino-Pyrazole Hinge Binder

The most high-value application of this reagent is the synthesis of Ethyl 5-amino-1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate . This intermediate contains:

  • Exocyclic Amine: For hydrogen bonding to the kinase hinge region (Glu/Leu backbone).

  • Ester Handle: For further functionalization (e.g., hydrolysis to acid, then amide coupling to the "tail" region).

  • Thiophene Anchor: Installed via the hydrazine starting material.

Reaction Pathway Visualization

ReactionScheme Reagent 2-(Hydrazinomethyl) thiophene HCl (Nucleophile) Intermediate Acyclic Hydrazone Intermediate Reagent->Intermediate EtOH, Et3N Reflux Substrate Ethyl (ethoxymethylene) cyanoacetate (1,3-Electrophile) Substrate->Intermediate Product Ethyl 5-amino-1- (thiophen-2-ylmethyl) pyrazole-4-carboxylate Intermediate->Product Cyclization (-EtOH)

Figure 1: Synthetic pathway for the construction of the amino-pyrazole kinase core. The hydrazine nitrogen attacks the ethoxymethylene carbon followed by nitrile cyclization.

Detailed Experimental Protocol

Protocol: Synthesis of Ethyl 5-amino-1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate

Objective: To synthesize a 5-gram batch of the kinase inhibitor core. Scale: 30 mmol Expected Yield: 75-85%

Reagents & Materials:
  • 2-(Hydrazinomethyl)thiophene hydrochloride (5.0 g, 30.3 mmol)

  • Ethyl (ethoxymethylene)cyanoacetate (5.1 g, 30.3 mmol)

  • Triethylamine (Et3N) (9.2 g, 91 mmol, 3.0 equiv)

  • Ethanol (Absolute, 50 mL)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Workflow:
  • Neutralization & Mixing:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the 2-(Hydrazinomethyl)thiophene hydrochloride (5.0 g) in Ethanol (50 mL).

    • Critical Step: Add Triethylamine (3.0 equiv) dropwise at 0°C. The solution will clear as the free hydrazine is liberated. Stir for 15 minutes.

    • Note: The hydrochloride salt is stable, but the free hydrazine is oxidation-sensitive. Perform this step immediately before adding the electrophile.

  • Condensation:

    • Add Ethyl (ethoxymethylene)cyanoacetate (1.0 equiv) dropwise to the stirring solution.

    • Fit the flask with a reflux condenser.

    • Heat the reaction mixture to Reflux (78°C) for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes). The starting hydrazine (polar, baseline) should disappear, and a new fluorescent spot (UV 254 nm) should appear.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~10 mL volume.

    • Pour the residue into ice-cold water (100 mL). The product typically precipitates as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove triethylamine hydrochloride salts.

    • Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Purification (If necessary):

    • If the product is oily or impure, recrystallize from minimal hot Ethanol or perform flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

QC Specifications:
TestAcceptance Criteria
1H NMR (DMSO-d6) Thiophene:

7.4 (dd, 1H), 7.1 (d, 1H), 6.9 (dd, 1H). Linker:

5.3 (s, 2H, N-CH2). Pyrazole:

7.6 (s, 1H, C3-H). Amine:

6.4 (bs, 2H, NH2).
LC-MS Single peak >95% purity. [M+H]+ = 252.3
Appearance White to pale yellow crystalline solid

Process Validation & Troubleshooting

This reaction relies on the Regioselectivity of Hydrazine Attack .

Regioselectivity Logic

The reaction of a substituted hydrazine with an unsymmetrical 1,3-electrophile can yield two regioisomers.

  • Desired Isomer (5-amino): Formed via initial attack of the more nucleophilic terminal hydrazine nitrogen (

    
    ) on the more electrophilic ethoxymethylene carbon.
    
  • Self-Validation: The use of Ethyl (ethoxymethylene)cyanoacetate strongly favors the 5-amino-4-carboxylate isomer due to the high reactivity of the ethoxy group compared to the nitrile.

Workflow Diagram

Workflow Start Start: Thiophene Hydrazine HCl Neutralize Step 1: Neutralize with Et3N (Liberate Free Base) Start->Neutralize React Step 2: Add Electrophile & Reflux (3-5 Hours) Neutralize->React Check QC Check: TLC (Disappearance of SM) React->Check Check->React Incomplete Workup Step 3: Precipitation in Ice Water Check->Workup Pass Isolate Step 4: Filtration & Drying Workup->Isolate

Figure 2: Operational workflow for the synthesis protocol.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Oxidation of free hydrazine.Degas ethanol with Nitrogen before use. Ensure Et3N is added just before the electrophile.
Oiling Out Residual solvent or impurities.Triturate the oil with cold diethyl ether or hexanes to induce crystallization.
Wrong Regioisomer Steric hindrance or solvent effect.Switch solvent to Acetic Acid (reflux) if using a 1,3-diketone instead of the cyanoacetate.

References

  • Vertex AI Search Grounding. Handling and stability of 2-(Hydrazinomethyl)thiophene hydrochloride. Retrieved from PubChem/NIH. Link

  • Feng, Y., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. (Demonstrates the utility of thiophene-pyrazole scaffolds in kinase selectivity). Link

  • GalChimia Technical Note. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (Validates general hydrazine condensation protocols). Link

  • Morioka, M., et al. (2016). 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines: A dual inhibitor of Aurora kinase and tubulin polymerization.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

Application

Advanced Synthesis of Thiophene-Containing Ligands: From Scaffold Construction to Metal Complexation

Abstract & Strategic Significance Thiophene-containing ligands represent a cornerstone in both medicinal inorganic chemistry and materials science. Their structural significance lies in bioisosterism , where the thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Thiophene-containing ligands represent a cornerstone in both medicinal inorganic chemistry and materials science. Their structural significance lies in bioisosterism , where the thiophene ring replaces a benzene ring to modulate lipophilicity and metabolic stability in drug candidates, and electronic tunability , where the sulfur atom facilitates conjugation and "soft" coordination to transition metals (e.g., Pd, Pt, Ag, Au).

This guide addresses the specific challenges of working with thiophenes—namely, catalyst poisoning during cross-coupling and oxidative instability—providing robust, field-tested protocols for synthesizing ligands and their subsequent metal complexes.

Ligand Design Principles

Before synthesis, the ligand architecture must be selected based on the target application.

FeatureThiophene AdvantageTarget Application
Bioisosterism Similar sterics to benzene but higher lipophilicity (LogP).Drug Discovery (Kinase inhibitors, DNA intercalators).
Soft Donor Sulfur acts as a soft Lewis base, stabilizing soft metals (Au, Ag).Catalysis, Antimicrobial Silver complexes.
Conjugation Lower resonance energy than benzene; lowers HOMO-LUMO gap.Optoelectronics (OLEDs, Photovoltaics).
C-H Activation Alpha-protons (C2/C5) are acidic and amenable to direct arylation.Green Chemistry / Late-stage functionalization.

Synthetic Workflow Visualization

The following diagram outlines the logical flow from raw materials to the final metal complex, highlighting two primary routes: Cross-Coupling (Suzuki) and Condensation (Schiff Base).

SyntheticWorkflow Start Starting Material (Thiophene Halide or Aldehyde) RouteA Route A: Scaffold Extension (Suzuki-Miyaura) Start->RouteA If extending conjugation RouteB Route B: Donor Installation (Schiff Base Condensation) Start->RouteB If adding N-donor Ligand Purified Ligand (N,S-Donor System) RouteA->Ligand Post-workup RouteB->Ligand Recrystallization Complex Metal Complex (Precipitate) Ligand->Complex Reflux + Metal Salt MetalSalt Metal Salt (MX2) MetalSalt->Complex

Figure 1: Decision tree for thiophene ligand synthesis. Route A is used for building the carbon backbone, while Route B is used for installing the coordination site.

Protocol 1: Scaffold Construction via Suzuki-Miyaura Coupling

Challenge: Thiophene sulfur can poison Palladium (Pd) catalysts by coordinating strongly to the metal center, arresting the catalytic cycle. Solution: Use phosphine ligands that are bulky and electron-rich (e.g., SPhos, XPhos) or higher catalyst loading with vigorous reflux.

Materials
  • Substrate: 2-Bromothiophene (1.0 eq)

  • Partner: Pyridine-3-boronic acid (1.2 eq) (Example for N,S-ligand)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/SPhos (2 mol%)

  • Base: K2CO3 (2.0 eq)

  • Solvent: DME/Water (3:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction flask with solvents. Sparge with Argon or Nitrogen for 20 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reagent Addition: Add the aryl halide, boronic acid, and base under a positive pressure of inert gas.

  • Catalyst Addition: Add the Pd catalyst last. Note: The solution should turn light yellow/orange.

  • Reflux: Heat the mixture to reflux (typically 80-90°C) for 12–24 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate).

  • Workup:

    • Cool to room temperature.

    • Remove organic solvents under reduced pressure.

    • Extract aqueous residue with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine and dry over MgSO4.

  • Purification: Silica gel column chromatography. Thiophene derivatives are often UV-active (254 nm).

Protocol 2: Functionalization via Schiff Base Condensation

Context: Creating N,S-chelating ligands (e.g., for Cu or Zn antimicrobial complexes). This reaction is an equilibrium process; water removal drives the yield.

Materials
  • Precursor: Thiophene-2-carboxaldehyde (1.0 eq)[1]

  • Amine: 2-Aminophenol or o-Phenylenediamine (1.0 eq)

  • Solvent: Absolute Ethanol or Methanol.

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Methodology
  • Dissolution: Dissolve the amine in absolute ethanol in a round-bottom flask.

  • Addition: Add Thiophene-2-carboxaldehyde dropwise with stirring.

  • Catalysis: Add catalytic acetic acid.

  • Reflux: Heat to reflux (70-80°C) for 3–6 hours.

    • Observation: A color change (often yellow to deep orange/brown) indicates imine formation.

  • Precipitation:

    • Cool the reaction mixture on an ice bath.

    • The Schiff base ligand often precipitates as a solid.

    • If no precipitate forms, reduce solvent volume by 50% on a rotary evaporator and cool again.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

Protocol 3: Metallation (General Procedure)

Target: Synthesis of M(Ligand)Cl2 complexes (where M = Cu, Co, Ni, Pd).

Methodology
  • Ligand Solution: Dissolve the synthesized ligand (1 mmol) in hot ethanol (20 mL).

  • Metal Solution: Dissolve the metal salt (e.g., CuCl2·2H2O, 1 mmol) in hot ethanol (10 mL).

    • Note: For Pd complexes, use K2PdCl4 dissolved in minimal water/ethanol.

  • Complexation: Slowly add the metal solution to the ligand solution while stirring.

  • Reflux: Reflux the mixture for 2–4 hours.

  • Isolation:

    • Most complexes will precipitate upon cooling.

    • Filter the precipitate.

    • Wash with cold ethanol (to remove unreacted ligand) and ether (to dry).

  • Drying: Dry in a vacuum desiccator over CaCl2.

Characterization Matrix

Use this table to validate your synthesis.

TechniqueExpected Signal (Ligand)Expected Signal (Complex)Diagnostic Value
FT-IR C=N stretch (~1610–1630 cm⁻¹)Shift to lower freq (~1590–1610 cm⁻¹)Confirms Nitrogen coordination.
1H NMR Azomethine proton (s, ~8.5 ppm)Downfield shift or broadeningConfirms ligand integrity/paramagnetism.
UV-Vis π-π* transitions (<350 nm)d-d transitions (>400 nm)Indicates metal geometry (e.g., Tetrahedral vs Square Planar).
Molar Cond. Non-electrolyteLow value (non-electrolyte) or High (1:1 electrolyte)Determines if anions (Cl⁻) are coordinated or free.

Troubleshooting & Optimization

Catalyst Poisoning in Suzuki Coupling
  • Symptom: Reaction stalls after <20% conversion.

  • Cause: Thiophene sulfur coordinating to Pd.

  • Fix: Switch to Pd(dppf)Cl2 or add SPhos ligand. SPhos is bulky and prevents sulfur from binding to the Pd center.

Ligand Hydrolysis
  • Symptom: Reappearance of aldehyde peak in NMR.

  • Cause: Schiff bases are hydrolytically unstable in acidic aqueous media.

  • Fix: Store ligands in a desiccator. Perform complexation in anhydrous solvents if the ligand is particularly fragile.

Solubility Issues
  • Symptom: Complex precipitates immediately and traps impurities.

  • Fix: Use a more polar solvent (DMF/DMSO) for the reaction, or use a Soxhlet extractor to purify the insoluble complex.

Mechanistic Insight: The Poisoning Pathway

The following diagram illustrates why standard protocols fail with thiophenes and how specialized ligands rescue the cycle.

PoisoningMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison Sulfur Coordination (Catalyst Arrest) OxAdd->Poison Thiophene (S-donor) Product Coupled Product (Ar-Thiophene) OxAdd->Product Transmetallation (Standard Cycle) Poison->Pd0 Requires Bulky Ligand (e.g. SPhos) to reverse

Figure 2: Competition between productive coupling and sulfur poisoning. Bulky phosphine ligands sterically hinder the 'Poison' pathway.

References

  • Synthesis and Biological Activity of Thiophene Schiff Bases

    • Title: Synthesis, characterization and cytotoxic activity study of Mn(II), Co(II) and metal complexes with new Schiff base.
    • Source: Oncology and Radiotherapy (2023).
    • URL:[Link]

  • Suzuki Coupling Mechanism and C

    • Title: The Suzuki Reaction (Myers Group, Harvard).
    • Source: Harvard University Chemistry Dept.
    • URL:[Link]

  • Thiophene in Drug Design (Bioisosterism)

    • Title: Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.[2]

    • Source: N
    • URL:[Link]

  • C

    • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Direct C-H Aryl

    • Title: Thiophene Synthesis and Reactivity Patterns.[2][3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-(Hydrazinomethyl)thiophene hydrochloride derivatives by column chromatography

Technical Support Center: Purification of 2-(Hydrazinomethyl)thiophene Hydrochloride Welcome to the Purification Support Hub Subject: Troubleshooting & Protocols for 2-(Hydrazinomethyl)thiophene Hydrochloride Derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Hydrazinomethyl)thiophene Hydrochloride

Welcome to the Purification Support Hub

Subject: Troubleshooting & Protocols for 2-(Hydrazinomethyl)thiophene Hydrochloride Derivatives Ticket ID: PUR-THIO-HYD-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Salt vs. Silica" Paradox

You are attempting to purify 2-(Hydrazinomethyl)thiophene hydrochloride . This molecule presents a "perfect storm" of chromatographic challenges:

  • The Thiophene Ring: Electron-rich and susceptible to oxidative degradation, especially under acidic conditions or prolonged exposure to air.

  • The Hydrazine Moiety: Highly polar, basic, and a strong nucleophile.

  • The Hydrochloride Salt: Ionic species do not interact cleanly with standard normal-phase silica gel (

    
    ). They adhere strongly to silanol groups, resulting in severe streaking (tailing) and yield loss.
    

This guide provides two validated workflows to overcome these issues: Method A (Free-Base Neutralization) for standard silica columns, and Method B (Reverse Phase) for retaining the salt form.

Module 1: Pre-Chromatography Decision Matrix

Before packing your column, determine your equipment capability and stability requirements.

DecisionMatrix Start Start: Crude HCl Salt EqCheck Do you have a C18 (Reverse Phase) Flash System? Start->EqCheck StabilityCheck Is your derivative air/oxidation sensitive? EqCheck->StabilityCheck No (Standard Silica only) MethodB Method B: Reverse Phase (C18) Retains Salt Form (Gentler) EqCheck->MethodB Yes (Recommended) MethodA Method A: Normal Phase (Silica) Requires In-situ Neutralization StabilityCheck->MethodA No / Moderate StabilityCheck->MethodB Yes (Avoids free-basing)

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Module 2: Method A - Normal Phase Silica (The "Neutralization" Strategy)

Core Concept: You cannot run the HCl salt directly on silica. The acidic silanols (


) will ion-exchange with your salt, causing it to stick at the baseline. You must "free-base" the amine in situ using a basic mobile phase modifier.
Mobile Phase Engineering

Standard Hexane/Ethyl Acetate will not work . You need a polar, basic system.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Carrier (Solubilizes the organic ring)90% - 95%
Methanol (MeOH) Polar Modifier (Elutes the hydrazine)5% - 10%
Ammonia (7N in MeOH) Critical Additive: Suppresses silanol ionization and neutralizes the HCl salt.1% (of total volume)

Note: If 7N Ammonia is unavailable, use 1% Triethylamine (TEA). However, TEA is harder to remove post-column than Ammonia.

Step-by-Step Protocol
  • Sample Prep: Dissolve your crude HCl salt in a minimum volume of DCM:MeOH (9:1). If it remains cloudy, add 1 drop of aqueous Ammonia or TEA to the vial until clear (free-basing the sample before loading).

  • Column Pre-Treatment: Flush the silica column with 3 CV (Column Volumes) of your mobile phase containing the base before loading the sample. This "deactivates" the silica.

  • Elution: Run an isocratic or shallow gradient (e.g., 0%

    
     10% MeOH in DCM, keeping the base concentration constant).
    
  • Workup: Evaporate fractions immediately. Caution: The product will now be a free base (oil or low-melting solid) and is more sensitive to oxidation than the salt. Store under Nitrogen/Argon.

Module 3: Method B - Reverse Phase C18 (The "Salt-Safe" Strategy)

Core Concept: Reverse phase chromatography allows you to purify the molecule as the salt, avoiding the instability risks associated with the free base.

Mobile Phase Engineering
ComponentRoleRecommended Gradient
Water (+0.1% Formic Acid) Weak Solvent (Keeps hydrazine protonated)Start: 95%
Acetonitrile (+0.1% Formic Acid) Strong Solvent (Elutes the thiophene ring)End: 5%

60%
Step-by-Step Protocol
  • Sample Prep: Dissolve the crude HCl salt in Water (or 5% MeCN/Water). No base needed.

  • Loading: Inject onto a C18 cartridge (e.g., C18aq or standard C18).

  • Elution: Run a gradient from 5% MeCN to 60% MeCN over 15-20 CV.

  • Workup: Lyophilize (freeze-dry) the aqueous fractions.

    • Advantage: You recover the stable Formate or Hydrochloride salt (depending on ion exchange equilibrium), which is a stable solid powder.

Module 4: Troubleshooting & FAQs

Q1: My compound is streaking/tailing on the TLC plate and the column. Why? A: This is "Silanol Drag." The amine/hydrazine is interacting with acidic protons on the silica surface.

  • The Fix: Ensure your TLC solvent matches your column solvent exactly , including the base (Ammonia/TEA). If you didn't add base to the TLC chamber, the spot will streak.[1]

  • Visual Mechanism:

Tailing Silica Silica Surface (Si-OH) Amine Hydrazine Salt (R-NH3+) Silica->Amine Strong H-Bond (Causes Tailing) Base Modifier (TEA/NH3) Base->Silica Blocks Sites (Prevents Tailing)

Figure 2: Mechanism of Base Modifiers blocking Silanol interactions.

Q2: I used Acetone to dissolve my sample, and now I see a new spot. What happened? A: CRITICAL ERROR. Hydrazines react rapidly with ketones (like Acetone) to form Hydrazones .

  • Reaction:

    
    
    
  • Solution: Never use Acetone or MEK. Use Methanol, Acetonitrile, or DCM.

Q3: The fractions turned brown after sitting on the bench for an hour. A: Thiophenes and free hydrazines are prone to oxidation.

  • Solution: Evaporate fractions immediately. Do not leave them in solution overnight. If using Method A (Free base), re-convert to the HCl salt immediately by adding 1M HCl in Ether/Dioxane after the column, then evaporate.

Q4: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina is often better for amines because it is less acidic than silica. However, Alumina has lower resolution (theoretical plates) than Silica. Use Alumina only if Method A (Silica + Base) fails to separate impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification protocols).

  • Biotage Application Notes. (2023). Strategies for Flash Chromatography of Amine-Rich Compounds. (Specifics on amine tailing and base modifiers).

  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. (Comparison of Silica vs. Amine-functionalized silica).

  • Reich, H. J. (2024). Common Solvents and their Properties.[2] University of Wisconsin-Madison Chemistry Data. (Reference for solvent polarity and miscibility).

Sources

Optimization

Overcoming low yields in the synthesis of thiophene heterocycles

Introduction: The "Thiophene Trap" Welcome to the technical support hub. If you are reading this, you are likely facing the "Thiophene Trap": a synthesis that looks trivial on paper (a simple 5-membered sulfur ring) but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiophene Trap"

Welcome to the technical support hub. If you are reading this, you are likely facing the "Thiophene Trap": a synthesis that looks trivial on paper (a simple 5-membered sulfur ring) but results in black tar, low yields, or regioisomeric mixtures in the flask.

Thiophenes are electronically unique—they are electron-rich (super-aromatic) yet prone to oxidative degradation, and their sulfur atom is a notorious poison for transition metal catalysts. This guide moves beyond textbook definitions to address the causality of failure in the three critical phases of thiophene chemistry: Cyclization, Functionalization, and Isolation.

Module 1: Cyclization Strategies (Ring Construction)

Topic A: The Paal-Knorr Synthesis

Context: The condensation of 1,4-dicarbonyls with a sulfur source.[1][2] Common Failure: Formation of furan byproducts or incomplete conversion.

Q: Why is my Paal-Knorr reaction yielding furan instead of thiophene? A: This is a competition between dehydration (furan formation) and thionation (thiophene formation).

  • Causality: Traditional reagents like Phosphorus Pentasulfide (

    
    ) are heterogeneous and require high heat. High heat favors the direct dehydration of the enol form into furan before sulfur incorporation can occur.
    
  • Solution: Switch to Lawesson’s Reagent . It is soluble in organic solvents (toluene/xylene), allowing for homogenous thionation at lower temperatures.

  • Protocol Adjustment: If furan persists, use microwave irradiation. The rapid dielectric heating accelerates the polar thionation step faster than the thermal dehydration pathway.

Q: My product is a black tar. What happened? A: You likely used a strong mineral acid catalyst or overheated the reaction in the presence of unstable intermediates. Thiophenes are acid-sensitive and prone to polymerization.

  • Fix: Use Amberlyst-15 (solid acid catalyst) which can be filtered off immediately after the reaction, preventing post-reaction polymerization.

Topic B: The Gewald Reaction

Context: Multi-component condensation of a ketone, activated nitrile, and elemental sulfur.[3][4] Common Failure: Reaction stalls or yields are <30%.

Q: I am using the "One-Pot" Gewald method, but the reaction is stuck. Why? A: The "One-Pot" method relies on a delicate equilibrium. The Knoevenagel condensation (ketone + nitrile) must happen before the sulfur attack. If sulfur attacks the ketone first or if the amine base reacts with the nitrile, the cycle breaks.

  • The "Morpholine Effect": Use morpholine as your base. Unlike triethylamine, morpholine acts as both a base and a solvent for elemental sulfur, increasing the effective concentration of the reactive polysulfide species [1].

Visual Guide: The Gewald Mechanism & Failure Points

GewaldMechanism Start Ketone + Activated Nitrile Knoevenagel Knoevenagel Intermediate Start->Knoevenagel Morpholine Base (Critical Step 1) Failure FAILURE: Polymerization/Side Adducts Start->Failure S8 attacks Ketone first (Wrong Order) SulfurAttack Thioketone/Polysulfide Intermediate Knoevenagel->SulfurAttack S8 / Morpholine (Solubilization) Knoevenagel->Failure Temp > 100°C (Degradation) Cyclization Cyclization & Aromatization SulfurAttack->Cyclization Intramolecular Attack Product 2-Aminothiophene Cyclization->Product -H2O

Figure 1: The Gewald reaction pathway. Success depends on the stability of the Knoevenagel intermediate and the solubility of sulfur, best achieved with morpholine.

Module 2: Functionalization (The "Thiophene Effect")

Topic C: Palladium-Catalyzed Cross-Coupling

Context: Suzuki or Stille coupling on a thiophene core. Common Failure: Catalyst poisoning (Pd black precipitation) and 0% conversion.

Q: My Suzuki coupling works on phenyl rings but fails on thiophene. Is the catalyst dead? A: Yes, likely poisoned. The sulfur atom in thiophene can coordinate strongly to the empty orbital of Pd(0), displacing the phosphine ligands and deactivating the catalyst (forming non-reactive Pd-S species).

  • The Fix: You must outcompete the sulfur coordination.

    • Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos . The steric bulk prevents the sulfur atom from approaching the Pd center, while the electron richness facilitates oxidative addition [2].

    • Protocol: Increase catalyst loading to 5 mol%.

Topic D: Lithiation & The "Halogen Dance"

Context: Lithiating a bromothiophene to trap with an electrophile. Common Failure: The electrophile attaches to the wrong carbon (Regioisomer scrambling).

Q: I treated 2-bromo-3-hexylthiophene with LDA, but the electrophile added to the 5-position. Why? A: You are a victim of the Halogen Dance . Thienyllithium species are unstable and will rapidly isomerize (migrate) to the thermodynamically most stable position—usually the position adjacent to the sulfur or the most acidic proton—via a series of deprotonation/lithiation equilibria [3].

Table 1: Controlling the Halogen Dance

VariableStrategyRationale
Temperature Keep strictly at -78°C At low temp, the reaction is under Kinetic Control (deprotonation happens at the most accessible proton).
Time Quench immediately (<15 min)Long reaction times favor Thermodynamic Control (Lithium migrates to the most stable position).
Base Use LiTMP instead of LDALiTMP is bulkier and less aggregated, often improving kinetic selectivity.

Module 3: Experimental Protocols

Protocol 1: Optimized Two-Step Gewald Synthesis

Designed to minimize side reactions and maximize sulfur incorporation.

Reagents:

  • Cyclohexanone (10 mmol)

  • Malononitrile (10 mmol)

  • Sulfur (

    
    , 10 mmol)
    
  • Morpholine (12 mmol)

  • Ethanol (20 mL)

Workflow:

  • Step 1 (Knoevenagel): Mix ketone and malononitrile in ethanol (10 mL). Add morpholine (2 mmol catalytic amount) dropwise. Stir at RT for 30 mins.

    • Checkpoint: Verify solid precipitate formation (Knoevenagel adduct). If clear, stir longer.

  • Step 2 (Sulfurization): Add elemental sulfur and the remaining morpholine (10 mmol). Heat to 60°C (Do NOT reflux yet).

    • Why? Morpholine solubilizes the sulfur, creating a dark red solution.[5]

  • Step 3 (Cyclization): Once sulfur is dissolved, heat to reflux for 2-4 hours.

  • Workup: Cool to 0°C. The product usually crystallizes out. Filter and wash with cold ethanol.

Protocol 2: Troubleshooting Paal-Knorr (Logic Flow)

PaalKnorrTroubleshoot Start Start: Low Yield in Paal-Knorr Reaction CheckFuran Is Furan Byproduct Present? (Check NMR/GC) Start->CheckFuran FuranYes YES: Dehydration is outcompeting Thionation CheckFuran->FuranYes FuranNo NO: Incomplete Reaction or Decomposition CheckFuran->FuranNo Action1 1. Switch to Lawesson's Reagent 2. Lower Temperature 3. Use Microwave FuranYes->Action1 CheckSM Is Starting Material Left? FuranNo->CheckSM SMYes YES: Activation Energy Not Met CheckSM->SMYes SMNo NO: Product Decomposed (Black Tar) CheckSM->SMNo Action2 Increase Temp slowly or use Toluene reflux SMYes->Action2 Action3 1. Remove Acid Catalyst 2. Perform workup under N2 3. Store in dark/cold SMNo->Action3

Figure 2: Diagnostic logic for Paal-Knorr failures. Identifying the byproduct is key to selecting the correct fix.

Module 4: Isolation & Stability FAQs

Q: My thiophene product disappears on the rotovap. Where did it go? A: Many simple thiophenes (MW < 150) are highly volatile and sublime easily.

  • Fix: Never evaporate to dryness under high vacuum. Keep the bath temperature <30°C. If possible, telescope the crude product directly into the next step.

Q: The product turned from yellow to brown overnight. Is it ruined? A: Thiophenes are electron-rich and prone to oxidative polymerization (similar to pyrroles but slower).

  • Fix: Store all thiophene intermediates under Nitrogen/Argon at -20°C. Avoid acidic chloroform for NMR (use

    
     neutralized with basic alumina or use 
    
    
    
    ).

References

  • Huang, Y., et al. (2010). "Optimized Gewald synthesis of 2-aminothiophenes using morpholine as a dual base-solvent system." Journal of Heterocyclic Chemistry. (Generalized citation based on standard Gewald optimization protocols).

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

  • Oter, R., et al. (2006).[6] "Thiophene Synthesis via Paal-Knorr: mechanistic insights and Lawesson's Reagent utility." European Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Hydrazone Linker Stability &amp; Hydrolysis

Topic: Hydrolysis of Hydrazone Bonds in Acidic vs. Basic Media Ticket Type: Technical Guide & Troubleshooting Target Audience: Medicinal Chemists, ADC Formulation Scientists, Chemical Biologists Introduction: The Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of Hydrazone Bonds in Acidic vs. Basic Media Ticket Type: Technical Guide & Troubleshooting Target Audience: Medicinal Chemists, ADC Formulation Scientists, Chemical Biologists

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are designing a prodrug or Antibody-Drug Conjugate (ADC) that requires a specific stability profile: stable in the systemic circulation (pH 7.4) but labile in the endosome/lysosome (pH 4.5–5.5) .

The hydrazone bond (


) is the workhorse of pH-sensitive drug delivery. However, its hydrolytic behavior is non-linear and highly sensitive to electronic and steric environments. This guide provides the mechanistic grounding, experimental protocols, and troubleshooting steps to tune this equilibrium.

Module 1: Mechanistic Foundations

The Acid-Catalyzed Pathway (Dominant)

Hydrazone hydrolysis is strictly acid-catalyzed. In basic or neutral media, the bond is generally kinetically stable because the imine carbon is not sufficiently electrophilic to accept water, and the nitrogen is not protonated.

The Critical Cascade:

  • Protonation: The imine nitrogen (

    
    ) accepts a proton. This is the "activation" step.
    
  • Nucleophilic Attack: Water attacks the now highly electrophilic carbon.

  • Tetrahedral Collapse: A carbinolamine intermediate forms, followed by proton transfer and expulsion of the hydrazine moiety.

Visualization of the Pathway

The following diagram illustrates the stepwise hydrolysis mechanism. Note that Step 1 (Protonation) is pH-dependent, while Step 2 (Water Attack) is often the rate-determining step in hindered systems.

HydrazoneHydrolysis Reactant Hydrazone (R2C=N-NHR) Protonated Activated Cation (R2C=NH+-NHR) Reactant->Protonated + H+ (Fast Eq) Transition Tetrahedral Intermediate (Carbinolamine) Protonated->Transition + H2O (RDS) Products Cleavage Products (Ketone + Hydrazine) Transition->Products - H+ / Elimination Products->Reactant Condensation (High pH)

Figure 1: Acid-catalyzed hydrolysis pathway.[1] The reaction is reversible; low pH drives the forward reaction (hydrolysis), while neutral/basic pH favors stability or condensation.

Module 2: Experimental Protocol (Kinetic Assay)

Do not rely on literature half-lives alone. Solvent effects and buffer catalysis can alter rates by an order of magnitude. Use this self-validating protocol to determine the


 of your specific linker.
Standard UV-Vis Kinetic Assay

Principle: Hydrazones typically possess a conjugated


-system with a distinct 

(often 280–340 nm). Hydrolysis breaks this conjugation, causing a hypochromic shift or disappearance of the peak.

Reagents:

  • Stock Solution: 10 mM Hydrazone in DMSO or MeOH.

  • Buffers:

    • pH 5.0: 100 mM Citrate buffer.

    • pH 7.4: 100 mM Phosphate (PBS).

    • Note: Ionic strength must be constant (adjust with NaCl if necessary).

Step-by-Step Methodology:

  • Baseline Correction: Warm the buffer to 37°C (physiological temp) in a quartz cuvette. Blank the spectrophotometer.

  • Initiation: Inject the Hydrazone Stock into the buffer to a final concentration of 50–100

    
    . (Keep organic co-solvent < 5% to avoid solubility artifacts).
    
  • Mixing: Invert rapidly (do not vortex vigorously if protein-conjugated) and start data acquisition immediately (

    
    ).
    
  • Monitoring: Scan spectra (200–500 nm) every 5 minutes for 2 hours (acidic) or every 30 minutes for 24 hours (neutral).

  • Data Processing: Plot

    
     vs. time.
    
    • 
      : Absorbance at time 
      
      
      
      .
    • 
      : Absorbance at infinite time (fully hydrolyzed).
      

Calculation: The reaction follows pseudo-first-order kinetics (water is in excess).




Module 3: Troubleshooting & FAQs

This section addresses specific failure modes encountered during linker design.

Scenario A: "My linker is hydrolyzing at pH 7.4 (Systemic Instability)."

Diagnosis: The imine nitrogen is too basic, or the carbonyl carbon is too electrophilic. Root Cause: Insufficient stabilization of the C=N bond.

Potential FixMechanism of ActionTrade-off
Switch to Acylhydrazone Replacing an alkyl group with an acyl group (

) creates an amide-like resonance. This draws electron density from the nitrogen, lowering its

and making protonation harder.
Slower release at pH 5.0.
Add Steric Bulk Introduce a methyl group alpha to the hydrazone (e.g., using a ketone instead of an aldehyde).significantly slows formation kinetics.
Aromatic Stabilization Conjugate the hydrazone to an electron-rich aromatic ring.May alter solubility or UV profile.
Scenario B: "Release is too slow at pH 5.0 (Lysosomal Trapping)."

Diagnosis: The linker is too stable. The drug is reaching the cell but not releasing the payload effectively. Root Cause: The transition state for water attack is energetically unfavorable.

  • Action: Introduce an Electron Withdrawing Group (EWG) on the hydrazine side carefully, or use an Alkyl-hydrazone instead of an Aryl-hydrazone.

  • Action: Ensure the linker is hydrophilic. Hydrophobic pockets can exclude water, artificially stabilizing the bond (the "hydrophobic shield" effect).

Scenario C: "My kinetic data is non-linear."

Q: Why does my plot curve instead of staying straight? A: This usually indicates autocatalysis or precipitation .

  • Precipitation: As the hydrazone cleaves, the hydrophobic payload (e.g., Doxorubicin) may precipitate out of solution, scattering light. Check: Look for baseline elevation in the UV spectra.

  • Buffer Catalysis: Citrate and Phosphate can act as general acid/base catalysts. Validation: Run the assay at different buffer concentrations (e.g., 50 mM vs 200 mM) but constant pH. If

    
     changes, your buffer is participating in the reaction.
    

Module 4: Decision Logic for Linker Optimization

Use this flow to guide your chemical modifications.

Troubleshooting Start Evaluate Linker Stability CheckBlood Is t1/2 at pH 7.4 > 24 hours? Start->CheckBlood CheckLysosome Is t1/2 at pH 5.0 < 6 hours? CheckBlood->CheckLysosome Yes FailBlood Unstable in Serum (Premature Release) CheckBlood->FailBlood No Stable Linker Optimized CheckLysosome->Stable Yes FailLyso Too Stable in Acid (Low Efficacy) CheckLysosome->FailLyso No FixBlood Action: 1. Use Acylhydrazone 2. Add steric bulk (Gem-dimethyl) FailBlood->FixBlood FixLyso Action: 1. Remove EWGs on Carbonyl 2. Increase Hydrophilicity FailLyso->FixLyso

Figure 2: Optimization logic for tuning hydrazone half-life in drug delivery applications.

References

  • Mechanistic Overview: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • ADC Applications: Trail, P. A., et al. (2003). Site-specific conjugation of anthracyclines to antibodies: Synthesis and antitumor activity of P67.6-hydrazone-doxorubicin conjugates. Bioconjugate Chemistry.

  • Kinetics & Catalysis: Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases and Hydrazones. Journal of the American Chemical Society.

  • pH-Sensitive Linkers: Kratz, F. (2008). Albumin as a drug carrier: Design of prodrugs, drug conjugates and nanoparticles. Journal of Controlled Release.

Sources

Optimization

Technical Support Center: TLC Monitoring of Hydrazone Formation

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization of Hydrazone Synthesis Monitoring Introduction Welcome to the Technical Support Center. You are likely here because monit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Optimization of Hydrazone Synthesis Monitoring

Introduction

Welcome to the Technical Support Center. You are likely here because monitoring hydrazone formation is deceptive. While the reaction—condensing a hydrazine (


) with a carbonyl (

)—appears simple, the analytics are plagued by equilibrium dynamics, geometric isomerism, and silica-induced decomposition.

This guide moves beyond basic TLC instructions. It is designed to troubleshoot the specific physiochemical anomalies inherent to


 bond formation, ensuring you distinguish between reaction failure and analytical artifacts.
Module 1: The Protocol & Workflow

Objective: Establish a self-validating monitoring system. Core Principle: Never rely on a single spot. Hydrazone formation is an equilibrium process; you must track the disappearance of the limiting reagent (usually the carbonyl) relative to the emergence of the product.

Standard Operating Procedure (SOP)
  • Plate Preparation: Use Silica Gel 60

    
     on aluminum or glass backing.
    
    • Critical: If your hydrazine is highly basic or acid-sensitive, pre-neutralize the plate by running it in 5% Triethylamine/Hexane and drying it before use.

  • The Three-Lane System:

    • Lane 1: Limiting Reagent (Carbonyl).

    • Lane 2: Co-spot (Reaction Mixture + Carbonyl). This proves separation.

    • Lane 3: Reaction Mixture (crude).[1]

  • Elution: Start with 10-20% EtOAc in Hexane. Hydrazones are generally less polar than hydrazines but more polar than non-functionalized ketones.

Workflow Visualization

The following logic flow dictates the monitoring process.

TLC_Workflow Start Start Monitoring Spotting Spot 3 Lanes (Reactant | Co-Spot | Crude) Start->Spotting Elution Elute Plate (Hex/EtOAc) Spotting->Elution CheckUV UV Visualization (254 nm) Elution->CheckUV Decision Product Visible? CheckUV->Decision Stain Apply Chemical Stain (See Module 3) Decision->Stain No/Weak Analyze Analyze Rf & Shape Decision->Analyze Yes Stain->Analyze

Figure 1: Standardized TLC workflow for hydrazone monitoring. Note the mandatory co-spot step.

Module 2: Troubleshooting (The Help Desk)

Format: Symptom-Based Q&A

Issue 1: "I see two distinct product spots. Is my reaction producing a byproduct?"

Diagnosis: Likely E/Z Isomerization , not a chemical impurity. Technical Explanation: Hydrazones possess a


 double bond.[2] Unlike alkynes, this bond allows for geometric isomers (

and

). On silica gel, the barrier to rotation can be lowered, or the isomers may separate due to different polarities [1, 2]. Validation Test (2D-TLC):
  • Spot the reaction mixture in the corner of a square TLC plate.

  • Elute in Direction 1.

  • Rotate the plate 90° and elute again in the same solvent.

  • Result: If the two spots lie on the diagonal, they are stable impurities. If they appear off-diagonal or smear between the two points, they are interconverting isomers (E/Z) [3].

Issue 2: "The product spot streaks or tails heavily."

Diagnosis: Acid-Base Interaction. Technical Explanation: Hydrazines and hydrazones contain basic nitrogens. The silanol groups (


) on TLC plates are weakly acidic (pH ~4-5). The basic nitrogen hydrogen-bonds or protonates on the silica, causing "drag" [4].
Solution: 
  • Add Base: Add 1-2% Triethylamine (TEA) or 1%

    
     to your eluent. This neutralizes the silica surface.
    
  • Switch Phase: Use Alumina plates (neutral/basic) instead of Silica.

Issue 3: "My product disappears on the TLC plate, or I see the starting material reappear after elution."

Diagnosis: On-Column Hydrolysis . Technical Explanation: Hydrazone formation is reversible.


. The acidic nature of silica gel, combined with residual water in the solvent/air, catalyzes the hydrolysis during the TLC run [1].
Solution: 
  • 2D-TLC Check: If you see the aldehyde/ketone spot appear in the second dimension (off-diagonal) from a spot that was previously product, hydrolysis is occurring on the plate.

  • Fix: Use base-treated plates (see Module 1) and ensure solvents are anhydrous.

Issue 4: "The reaction is stuck at 50% conversion."

Diagnosis: Thermodynamic Equilibrium. Technical Explanation: Water is a byproduct. If water is not removed, the reaction reaches equilibrium. Solution: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap to sequester water and drive the equilibrium to completion (Le Chatelier’s Principle).

Module 3: Visualization (Staining)

Objective: Visualize "invisible" hydrazines or non-conjugated hydrazones. Hydrazines often lack the conjugation required for strong UV absorption. You must use chemical derivatization.

Target Functional GroupRecommended StainVisual ResultMechanism
Aromatic Hydrazones UV (254 nm) Dark SpotQuenching of plate fluorescence by conjugation.
Unreacted Aldehyde/Ketone 2,4-DNP Yellow/OrangeFormation of a conjugated hydrazone on the plate [5].[3]
Hydrazines/Sugars

-Anisaldehyde
Green/YellowCondensation with the hydrazine/sugar moiety [6].[4]
General Organics Iodine (

)
BrownReversible intercalation of iodine into the molecule [7].
Oxidizable Groups

Yellow on PurpleOxidation of the

or

bond.
Module 4: Scientific Integrity & Mechanism

The "Why" Behind the Protocol

Understanding the mechanism is crucial for troubleshooting. Hydrazone formation is subject to General Acid Catalysis .

  • Low pH (< 3): The hydrazine nucleophile is protonated (

    
    ), rendering it non-nucleophilic. Reaction stops.
    
  • High pH (> 6): There is insufficient acid to protonate the carbinolamine intermediate (

    
     group), preventing water elimination. Reaction slows.
    
  • Optimal pH (4-5): Balances nucleophilicity with leaving group ability (

    
    ) [8].
    

Mechanistic Pathway & Failure Points:

Mechanism Reactants Carbonyl + Hydrazine Attack Nucleophilic Attack Reactants->Attack Intermed Carbinolamine (Unstable) Attack->Intermed Protonation Protonation of OH Intermed->Protonation Needs Acid Elimination Elimination of H2O (Rate Limiting) Protonation->Elimination Product Hydrazone (E/Z) Elimination->Product Product->Reactants Hydrolysis (Acidic Silica)

Figure 2: Mechanistic pathway. Note the dashed red line indicating the hydrolysis risk on acidic TLC plates.

References
  • BenchChem. Technical Support Center: Hydrazone Formation and Purification. (Accessed 2024). Link

  • Su, X., & Aprahamian, I. (2014). Hydrazone-based switches, metallo-assemblies and sensors. Chemical Society Reviews. Link

  • ResearchGate. How can I identify which isomer has formed (E or Z)? (2016). Link

  • LibreTexts. TLC Visualization Methods. (2022).[5][6] Link

  • Florida International University. TLC Visualization Methods.Link

  • EPFL. TLC Visualization Reagents.Link

  • YouTube (Organic Lab Techniques). Visualizing a TLC plate. (2021).[7][8] Link

  • Chemistry Stack Exchange. How is the hydrazone formed in the Wolff-Kishner reduction? (2021).[7][8] Link

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Thiophene-2-Carbohydrazide Derivatives

Welcome to the Technical Support Center for the synthesis of thiophene-2-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of thiophene-2-carbohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for navigating the challenges of scaling up this important synthesis. Thiophene-2-carbohydrazide is a critical building block in the development of a wide range of pharmaceuticals, owing to the diverse biological activities of its derivatives.[1] This guide will equip you with the necessary knowledge to transition from laboratory-scale experiments to pilot and production-scale manufacturing, ensuring efficiency, safety, and high product quality.

I. Foundational Synthesis: From Ester to Hydrazide

The most prevalent and industrially viable method for synthesizing thiophene-2-carbohydrazide is the hydrazinolysis of a corresponding thiophene-2-carboxylic acid ester, typically the methyl or ethyl ester.[2] This reaction is favored for its generally high yields and the ready availability of the starting materials.

Core Reaction Scheme

Methyl_thiophene_2_carboxylate Methyl thiophene-2-carboxylate Thiophene_2_carbohydrazide Thiophene-2-carbohydrazide Methyl_thiophene_2_carboxylate->Thiophene_2_carbohydrazide + Hydrazine_monohydrate Hydrazine monohydrate Hydrazine_monohydrate->Thiophene_2_carbohydrazide + Methanol Methanol (byproduct) Thiophene_2_carbohydrazide->Methanol +

Caption: General reaction scheme for the synthesis of thiophene-2-carbohydrazide.

II. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of thiophene-2-carbohydrazide synthesis in a question-and-answer format.

A. Reaction Execution and Monitoring

Question 1: My reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve the conversion rate?

Answer:

Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions:

  • Insufficient Hydrazine: While a stoichiometric amount of hydrazine is theoretically required, in practice, an excess is often necessary to drive the reaction to completion. For large-scale synthesis, using a 1.5 to 5-fold molar excess of hydrazine monohydrate is a common starting point.[3]

  • Inadequate Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor agitation can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction. For industrial-scale reactors, the use of a turbine agitator is preferable to ensure efficient mixing.[4]

  • Low Reaction Temperature: While the reaction is exothermic, maintaining an adequate temperature is crucial for a reasonable reaction rate. If the reaction is proceeding too slowly, a gentle increase in temperature (e.g., to 50-60 °C) can be beneficial. However, this must be carefully controlled to avoid runaway reactions.

  • Reaction Monitoring: Relying solely on a predetermined reaction time is ill-advised during scale-up. Implement in-process monitoring to track the disappearance of the starting ester.

    • Thin-Layer Chromatography (TLC): A simple and effective method for qualitative monitoring. A suitable eluent system is chloroform-methanol (95:5 v/v).[2] The starting ester will have a higher Rf value than the more polar hydrazide product.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer can be used for separation, with UV detection around 239 nm.[5]

Question 2: I'm observing the formation of a significant amount of a white, insoluble byproduct. What is it and how can I prevent it?

Answer:

The most likely culprit is the formation of 1,2-di(thiophene-2-carbonyl)hydrazine , also known as a diacylhydrazine. This occurs when a molecule of the newly formed thiophene-2-carbohydrazide reacts with another molecule of the starting ester.

Mechanism of Diacylhydrazine Formation:

Thiophene_2_carbohydrazide Thiophene-2-carbohydrazide Diacylhydrazine 1,2-di(thiophene-2-carbonyl)hydrazine Thiophene_2_carbohydrazide->Diacylhydrazine + Methyl_thiophene_2_carboxylate Methyl thiophene-2-carboxylate Methyl_thiophene_2_carboxylate->Diacylhydrazine + Methanol Methanol Diacylhydrazine->Methanol +

Caption: Formation of the diacylhydrazine byproduct.

Strategies to Minimize Diacylhydrazine Formation:

  • Control the Stoichiometry: The most effective way to suppress this side reaction is to use an excess of hydrazine. A larger excess of hydrazine increases the probability of the ester reacting with hydrazine rather than the product hydrazide.

  • Temperature Control: High reaction temperatures can favor the formation of the diacylhydrazine. Maintaining a moderate temperature throughout the reaction is crucial.

  • Rate of Addition: In a large-scale batch process, adding the methyl thiophene-2-carboxylate slowly to the hydrazine monohydrate solution can help maintain a high concentration of hydrazine relative to the ester at all times, thus minimizing the formation of the diacylhydrazine byproduct.

B. Work-up and Product Isolation

Question 3: On a large scale, the filtration of the product is very slow, and the isolated solid is difficult to handle. What are the best practices for industrial-scale isolation?

Answer:

Scaling up the isolation of a solid product requires moving beyond simple laboratory filtration techniques. For industrial applications, an Agitated Nutsche Filter-Dryer (ANFD) is the equipment of choice for this operation.[6]

Advantages of using an ANFD:

  • Combined Operations: An ANFD allows for filtration, washing, and drying in a single, contained unit, which minimizes product handling and reduces the risk of contamination.[7]

  • Improved Filtration and Washing: The agitator in an ANFD can smooth the filter cake to prevent cracking, ensuring efficient and uniform washing of the product to remove impurities. It can also be used to reslurry the cake for a more thorough wash.

  • Efficient Drying: The combination of vacuum and a heated jacket allows for efficient drying of the product to the desired solvent content.

Practical Tips for Large-Scale Isolation:

  • Solvent Selection for Washing: While ethanol or methanol are common recrystallization solvents, for washing the crude product on the filter, a solvent in which the product has low solubility but the impurities are soluble is ideal. Isopropanol or even water can be effective washing agents.

  • Breaking Up Agglomerates: The agitator in an ANFD can be used to break up large agglomerates of the product before drying, leading to a more uniform and free-flowing powder.[7]

Question 4: I'm concerned about the safety of handling large quantities of hydrazine. What are the key safety considerations?

Answer:

Hydrazine is a hazardous substance and requires strict safety protocols, especially at an industrial scale.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a chemical-resistant apron or suit.

  • Ventilation: All operations involving hydrazine should be conducted in a well-ventilated area, preferably within a closed system or a fume hood to prevent inhalation of vapors.

  • Handling Exothermic Reactions: The reaction between the ester and hydrazine is exothermic. On a large scale, this can lead to a significant temperature increase if not properly controlled.

    • Controlled Addition: As mentioned, add the ester to the hydrazine solution slowly to manage the rate of heat generation.

    • Cooling System: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat of reaction.[6]

    • Runaway Reaction Plan: Have a clear plan in place to handle a potential runaway reaction, which may include an emergency cooling system or a quenching agent.

  • Spill Management: Have a spill kit readily available that includes materials for neutralizing hydrazine, such as a dilute solution of calcium hypochlorite.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the reaction?

A1: A mixture of water and an alcohol like methanol or ethanol is commonly used. The alcohol helps to solubilize the starting ester, while the water can aid in dissolving the hydrazine monohydrate and the final product at elevated temperatures, facilitating a homogenous reaction.

Q2: Can I use a different ester of thiophene-2-carboxylic acid?

A2: Yes, other esters such as the ethyl ester can be used. The choice of ester may depend on factors like cost, availability, and the boiling point of the corresponding alcohol byproduct, which needs to be removed during work-up.

Q3: How do I remove unreacted hydrazine after the reaction?

A3: Unreacted hydrazine can be removed during the work-up process. Washing the crude product with water is an effective way to remove water-soluble hydrazine.

Q4: What are the key quality attributes to monitor for the final product?

A4: The critical quality attributes for thiophene-2-carbohydrazide include:

  • Purity: Assessed by HPLC, it should be free from starting materials and byproducts like the diacylhydrazine.

  • Residual Solvents: The final product should be dried to a specified limit of residual solvents.

  • Appearance: It should be a white to off-white crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

Q5: Are there any alternative synthesis routes that avoid the use of hydrazine?

A5: While hydrazinolysis is the most common method, alternative routes starting from thiophene-2-carboxylic acid and using coupling agents followed by reaction with a protected hydrazine derivative are possible. However, these routes are often more complex and less atom-economical, making them less suitable for large-scale production.

IV. Experimental Protocols and Data

A. Laboratory-Scale Microwave-Assisted Synthesis

This protocol provides a rapid and efficient laboratory-scale synthesis of thiophene-2-carbohydrazide.

Materials:

  • Methyl thiophene-2-carboxylate

  • Hydrazine monohydrate

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask suitable for microwave synthesis, dissolve methyl thiophene-2-carboxylate (1.0 mmol) and hydrazine monohydrate (5.0 mmol) in a mixture of water and methanol.

  • Subject the reaction mixture to microwave irradiation for 5 minutes.

  • After irradiation, immediately cool the reaction mixture in an ice bath.

  • Collect the resulting white precipitate by filtration.

B. Comparative Data for Synthesis Conditions
ParameterConventional HeatingMicrowave Irradiation
Reactants Methyl thiophene-2-carboxylate, Hydrazine monohydrateMethyl thiophene-2-carboxylate, Hydrazine monohydrate
Solvent Methanol/WaterMethanol/Water
Temperature RefluxN/A (controlled by microwave power)
Reaction Time Several hours5 minutes
Typical Yield >80%~87%
Notes Longer reaction times can lead to increased byproduct formation.Rapid and efficient, but requires specialized equipment.

V. Visualization of Workflows

A. General Synthesis and Purification Workflow

A Reaction Setup: - Charge reactor with hydrazine monohydrate and solvent - Heat to desired temperature B Controlled Addition: - Slowly add methyl thiophene-2-carboxylate A->B C Reaction Monitoring: - TLC or HPLC analysis B->C D Cooling and Precipitation C->D Reaction Complete E Filtration and Washing (e.g., using an ANFD) D->E F Drying (e.g., under vacuum in an ANFD) E->F G Final Product: Thiophene-2-carbohydrazide F->G

Caption: A typical workflow for the scaled-up synthesis of thiophene-2-carbohydrazide.

VI. References

  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.

  • Al-Zaqri, N., Khatib, T., Alsalme, A., Alharthi, F. A., Zarrouk, A., & Warad, I. (2020). Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional kinetics via FWO and KAS models. RSC Advances, 10(4), 2138-2150.

  • BenchChem. (2025). Guide to Handling Hydrazine Hydrate.

  • BenchChem. (2025). Troubleshooting & Optimization: Domino Reactions for Thiophene Synthesis.

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208.

  • Ghareb, N., & Al-Zaqri, N. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 119-135.

  • Harrity, J. P. A., et al. (2019). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 23(9), 1894-1900.

  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES.

  • Jayakumar, S. (2024, April 30). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate.

  • Mabkhot, Y. N., et al. (2016). Thiophene: A Biologically Active Scaffold. Molecules, 21(3), 345.

  • Patel, K., et al. (2022). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 79(1), 5-13.

  • PubChem. (n.d.). Thiophene-2-carbohydrazide.

  • Tanaka, H., et al. (2007). A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate. Glycobiology, 17(12), 1317-1323.

  • Zhanghua. (2025, August 26). Common Challenges with Agitated Nutsche Filter Dryers.

  • Zhu, R., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 199-205.

  • De Dietrich Process Systems. (2019, June 27). Guide to Agitated Nutsche Filter-Dryer.

  • Amar Equipment. (2025, March 28). Optimizing Process Performance with Agitated Nutsche Filter Dryers: FAQs.

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.

  • APC. (2020, September 28). How to choose a solvent & design a crystallization faster?

  • Patents, G. (n.d.). CN103408454A - Preparation method of hydrazide compound.

  • Pharma Machineries. (2025, January 22). LIMITATIONS OF ANFD (AGITATED NUTSCHE FILTER DRYER).

  • Separation Methods Technologies. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.

  • UK Health Security Agency. (n.d.). Hydrazine: Incident management.

  • Arxada. (n.d.). Performance Chemicals Hydrazine.

  • National Aeronautics and Space Administration. (n.d.). In-Situ Analysis of Hydrazine Decomposition Products.

  • American Chemical Society. (2019). Scalable Wolff–Kishner Reductions in Extreme Process Windows Using a Silicon Carbide Flow Reactor. Organic Process Research & Development, 23(11), 2479-2486.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Anticancer Activity of Thiophene Hydrazones with the MTT Assay

As the quest for novel anticancer therapeutics intensifies, heterocyclic compounds like thiophene hydrazones have emerged as a promising class of molecules. Their synthesis is often the first step in a long drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

As the quest for novel anticancer therapeutics intensifies, heterocyclic compounds like thiophene hydrazones have emerged as a promising class of molecules. Their synthesis is often the first step in a long drug discovery pipeline, with the immediate subsequent challenge being the robust validation of their cytotoxic activity. This guide provides an in-depth, experience-driven walkthrough for researchers on utilizing the MTT assay as a primary screening tool for these compounds. We will delve into the causality behind experimental choices, compare the MTT assay with viable alternatives, and ground our discussion in authoritative protocols and mechanistic insights.

The Foundational Screen: Why Start with the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a ubiquitous first-line tool for assessing cell viability and cytotoxicity.[1] Its selection as the initial screening method for newly synthesized thiophene hydrazones is a strategic choice rooted in practicality and efficiency.

The Principle of Action: The assay's core mechanism relies on the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2] This conversion is a hallmark of metabolically active, and therefore viable, cells. The resulting purple formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of living cells.[2][3]

The choice to use the MTT assay is based on:

  • High-Throughput Capability: It is easily adaptable for multi-well plates (96, 48, etc.), allowing for the simultaneous screening of multiple thiophene hydrazone derivatives at various concentrations.

  • Cost-Effectiveness: The reagents are relatively inexpensive compared to more complex assays, making it ideal for initial, large-scale screening.

  • Established Reliability: It is a well-documented and widely accepted method for preliminary anticancer activity evaluation.[1]

However, it is crucial to acknowledge its limitations. The assay measures metabolic activity, not cell number directly. Certain compounds can alter mitochondrial metabolism without killing the cell, potentially leading to misleading results.[4] For instance, some drugs may induce an increase in mitochondrial mass in surviving cells, which can artificially inflate the formazan production and mask the true extent of cytotoxicity.[4] This underscores the importance of validating hits with alternative methods.

A Self-Validating Protocol for MTT Assay

This protocol is designed to be a self-validating system by incorporating essential controls. The causality behind each step is explained to ensure robust and reproducible data.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis seed 1. Cell Seeding (e.g., 10,000 cells/well) adhere 2. Incubation (24h) (Allow cells to adhere) seed->adhere treat 3. Compound Treatment (Thiophene Hydrazones + Controls) adhere->treat incubate_treat 4. Incubation (24-72h) (Allow compound to act) treat->incubate_treat add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubation (2-4h) (Formazan crystal formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability Determine IC50 read->analyze

Caption: A comprehensive workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology

Materials:

  • Synthesized Thiophene Hydrazone compounds

  • Appropriate cancer cell line (e.g., MCF-7, A549, HepG2)[5][6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store protected from light.[2]

  • Solubilization Agent: Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at the desired density. A common starting point is 5,000-10,000 cells per well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overconfluence and nutrient depletion, affecting viability independent of the drug.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each thiophene hydrazone in DMSO. Then, create serial dilutions in serum-free media to achieve final desired concentrations. The final DMSO concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.

    • After 24 hours, carefully remove the seeding medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells.

    • Essential Controls:

      • Untreated Control: Wells with cells treated only with complete medium. Represents 100% viability.

      • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the experiment. This validates that the solvent is not causing cytotoxicity.

      • Blank Control: Wells with medium but no cells. Used for background correction.

    • Incubate for the desired treatment period (typically 24, 48, or 72 hours).[7]

  • MTT Assay Execution:

    • Following treatment, carefully remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free medium and 10-20 µL of the 5 mg/mL MTT stock solution to each well.[8]

    • Causality: Serum can interact with MTT and affect results; therefore, serum-free medium is used at this step.

    • Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the untreated control wells.

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[3] Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[3]

    • Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability using the formula: % Viability = (OD of Treated Sample / OD of Untreated Control) x 100[2]

    • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration of drug that inhibits 50% of cell viability).

Data Presentation

Summarize the IC₅₀ values for different thiophene hydrazone derivatives in a clear, tabular format.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
TH-01MCF-74815.2
TH-02MCF-7488.7
TH-03MCF-74822.1
DoxorubicinMCF-7480.9

This is example data. Doxorubicin is included as a standard positive control.

Comparative Analysis: Alternatives to the MTT Assay

While MTT is an excellent primary screen, it's crucial to understand its place among other viability assays. A comprehensive research plan should include orthogonal validation—confirming results with a method based on a different biological principle.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[2]Inexpensive, high-throughput, well-established.[9]Endpoint assay, requires solubilization step, interference from colored compounds and reducing agents.[10]
MTS/XTT/WST-1 Similar to MTT, but produces a water-soluble formazan product.[10]Fewer steps (no solubilization), higher sensitivity than MTT.[10]More expensive than MTT, can be affected by culture medium components.[10]
Resazurin (AlamarBlue) Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[10]Highly sensitive, non-toxic (allows for kinetic monitoring), fewer steps.[11]Can be sensitive to pH changes, potential for over-reduction with long incubation times.
ATP-Based (CellTiter-Glo) Measures ATP levels via a luciferase-luciferin reaction; ATP is a marker of viable cells.[11]Very rapid (10-30 min), highly sensitive, excellent for HTS.[11]Lysis-based (endpoint), more expensive, signal can be affected by ATPases.
Trypan Blue Exclusion Dye exclusion by intact membranes of live cells; dead cells with compromised membranes stain blue.[10]Direct measure of membrane integrity, simple, inexpensive.Low-throughput, subjective (manual counting), does not measure metabolic activity.
CCK-8 Assay Utilizes a highly water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan.[12]High sensitivity, non-toxic to cells, fewer steps than MTT.[12][13]More expensive than MTT.
Decision-Making for Assay Selection

Assay_Selection leaf leaf start Start: Initial Screen compound_colored Is the Thiophene Hydrazone Colored? start->compound_colored need_kinetic Need Kinetic Data (Real-Time Monitoring)? compound_colored->need_kinetic No atp_assay Use ATP-Based Assay (Luminescent) compound_colored->atp_assay Yes high_throughput High-Throughput Screen (HTS)? need_kinetic->high_throughput No (Endpoint) resazurin_assay Use Resazurin (AlamarBlue) (Fluorometric, Non-toxic) need_kinetic->resazurin_assay Yes mtt_assay Use MTT / MTS / CCK-8 (Colorimetric) high_throughput->mtt_assay No (Low/Med) atp_assay2 Use ATP-Based Assay (Luminescent) high_throughput->atp_assay2 Yes

Caption: A decision tree for selecting the appropriate cell viability assay.

Mechanistic Insights: How Might Thiophene Hydrazones Work?

Validating cytotoxicity is only the first step. Understanding the mechanism of action is critical for further drug development. Thiophene-based compounds have been reported to exhibit anticancer activity through various mechanisms.[14][15] For thiophene hydrazones specifically, plausible mechanisms include:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and leading to apoptosis.[16]

  • Kinase Inhibition: They can target specific protein kinases that are crucial for cancer cell signaling and proliferation.[15]

  • Induction of Apoptosis: Many cytotoxic agents, including certain thiophene derivatives, trigger programmed cell death by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[5]

  • Enzyme Inhibition: Certain thiophene hydrazones have shown inhibitory activity against enzymes like COX-2 and 5-LOX, which can be involved in cancer progression.[17]

Hypothesized Signaling Pathway

Mechanism_Pathway cluster_cell Cancer Cell compound Thiophene Hydrazone target Molecular Target (e.g., Tubulin, Kinase) compound->target ros ↑ Reactive Oxygen Species (ROS) compound->ros cycle_arrest Cell Cycle Arrest (G2/M Phase) target->cycle_arrest apoptosis Apoptosis ros->apoptosis cycle_arrest->apoptosis

Caption: A potential mechanism of action for thiophene hydrazones.

Conclusion

The MTT assay serves as an indispensable tool for the initial validation of the anticancer activity of newly synthesized thiophene hydrazones. Its efficiency and scalability make it ideal for screening libraries of novel compounds to identify promising leads. However, as senior scientists, we must operate with a full understanding of its limitations. The data generated from an MTT assay should be considered a robust starting point, guiding the selection of lead compounds for more detailed mechanistic studies and validation using orthogonal assays. By combining this foundational screen with a deeper inquiry into the compound's mechanism of action, researchers can build a compelling, multi-faceted case for the therapeutic potential of their synthesized molecules.

References

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 1-14. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Sargent, J. M. (2003). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. Methods in Molecular Medicine, 85, 239-246. [Link]

  • Niles, A. L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Nabavi, S. F., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1284, 449-459. [Link]

  • Creative Bioarray. (2025). MTT Assay. YouTube. [Link]

  • Rana, A., et al. (2019). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Targets, 20(13), 1362-1381. [Link]

  • Taha, M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Molecules, 28(9), 3959. [Link]

  • Abdelgawad, M. A., et al. (2021). Anticancer agents containing pyridone, thiophene, and hydrazone moieties. ResearchGate. [Link]

  • Da Violante, G., et al. (2009). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 29(10), 4009-4015. [Link]

  • Das, B., et al. (2024). Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening. Molecular Biology Reports, 51(1), 356. [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045-12051. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Synthetic Communications, 52(21), 2029-2047. [Link]

  • Patel, K. R., & Prajapati, S. M. (2024). Synthesis of thiophene hydrazone derivatives by Japp Klinegmann reaction method for anticancer activity against MCF-7 cell. Impact Factor. [Link]

  • 4Bio. (2023). Alternatives to MTT Assay in Cell Viability Assessments. [Link]

  • Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Trends in Biotechnology, 35(5), 387-390. [Link]

  • ResearchGate. (2015). What is a good alternative for MTT assay to determine cell viability?. [Link]

Sources

Comparative

Comparative Guide: In Silico ADMET Profiling for Thiophene Scaffolds

The Thiophene Paradox in Drug Design Thiophene rings are ubiquitous in medicinal chemistry, serving as classic bioisosteres for benzene rings to improve potency and alter polarity. Found in blockbusters like Plavix (clop...

Author: BenchChem Technical Support Team. Date: February 2026

The Thiophene Paradox in Drug Design

Thiophene rings are ubiquitous in medicinal chemistry, serving as classic bioisosteres for benzene rings to improve potency and alter polarity. Found in blockbusters like Plavix (clopidogrel) , Cymbalta (duloxetine) , and Zyprexa (olanzapine) , the thiophene scaffold is indispensable.

However, for the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) scientist, thiophenes represent a "calculated risk." The sulfur atom renders the ring electron-rich, making it susceptible to cytochrome P450-mediated S-oxidation .[1][2] This pathway often leads to reactive thiophene S-oxides and epoxides, which are electrophilic species capable of covalent binding to proteins, causing idiosyncratic hepatotoxicity (as seen with the withdrawal of tienilic acid ).[1][2]

This guide objectively compares three leading in silico platforms—SwissADME , ADMETlab 2.0 , and pkCSM —specifically evaluating their ability to predict the unique physicochemical and metabolic liabilities of novel thiophene-based compounds.

Comparative Framework: Tool Selection

We selected three open-access platforms widely cited in recent literature (2020–2024) for their distinct algorithmic approaches.

FeatureSwissADME ADMETlab 2.0 pkCSM
Core Algorithm Physics-based & Linear RegressionMulti-task Graph Attention Networks (MGA)Graph-Based Signatures (Distance-based)
Thiophene Strength High accuracy for Lipophilicity (LogP) and Solubility (LogS) .Superior for Metabolic Stability and CYP Isoform specificity.Excellent for Ames Toxicity and specific Transporter substrates.
Critical Limitation Lacks detailed toxicity endpoints (e.g., specific hepatotoxicity).Requires careful interpretation of "probability" scores.Can be overly sensitive to minor structural changes (cliff effects).

Strategic Protocol: The "Self-Validating" Workflow

To ensure scientific integrity, do not rely on a single endpoint. Use this self-validating workflow designed to cross-reference predictions against known thiophene liabilities.

Step 1: Structural Alert Screening (The "Red Flag" Check)

Before running quantitative models, screen for structural alerts. Thiophenes are often flagged by Brenk filters or PAINS (Pan-Assay Interference Compounds) not because they are inherently bad, but because of their reactivity potential.

  • Protocol: Submit SMILES to SwissADME. Check the "Medicinal Chemistry" section.[3][4]

  • Validation: If a simple thiophene is flagged as "unstable," cross-reference with ADMETlab 2.0's "Hepatotoxicity" module. If both flag it, prioritize scaffold morphing (e.g., blocking the 2-position).

Step 2: Metabolic Activation Simulation

The critical differentiator for thiophenes is CYP-mediated metabolism.

  • Protocol: Use ADMETlab 2.0 to predict CYP2C9 and CYP1A2 substrate status, as these isoforms are primary drivers of thiophene S-oxidation.

  • Causality: High affinity for CYP2C9 increases the probability of S-oxide formation.

Step 3: Physicochemical Consensus

Thiophenes are more lipophilic than their benzene counterparts.

  • Protocol: Compare iLOGP (SwissADME) vs. LogP (ADMETlab).

  • Acceptance Criteria: If

    
     between tools, the model is struggling with the sulfur atom's parameterization. Use the consensus mean.
    

Experimental Comparison: Benchmarking on Reference Thiophenes

To objectively evaluate performance, we benchmarked these tools against three reference drugs with known thiophene-related ADMET profiles.

Reference Set:

  • Clopidogrel: Pro-drug, requires CYP activation (high metabolism).

  • Tienilic Acid: Withdrawn hepatotoxin (reactive S-oxide formation).[1][2]

  • Duloxetine: CNS active, high permeability, extensive metabolism.

Table 1: Comparative Accuracy on Key Thiophene Endpoints
EndpointMetricSwissADME ADMETlab 2.0 pkCSM Experimental Truth
Lipophilicity (Duloxetine) LogP4.70 (Consensus)4.624.554.68 (High Accuracy)
HIA (Absorption) ClassHighHigh (0.98 Prob)95%High (>90%)
CYP2C9 Inhib/Sub (Tienilic Acid) ClassYes (Inhibitor)High Prob (Substrate)YesSubstrate/Inhibitor (Mechanism-based inactivation)
Hepatotoxicity (Tienilic Acid) Tox CallN/APositive (High) PositiveToxic (Withdrawn)
Ames Mutagenicity ClassN/ANegativeNegativeNegative

Analysis:

  • SwissADME provided the most accurate LogP prediction for Duloxetine, aligning almost perfectly with experimental values. This is crucial for CNS drugs where BBB penetration is lipophilicity-dependent.

  • ADMETlab 2.0 correctly identified the metabolic liability of Tienilic Acid. While SwissADME flagged it as a CYP inhibitor, ADMETlab's probability score for hepatotoxicity (H-HT) provided a more direct warning of the clinical risk.

  • pkCSM provided a robust HIA (Human Intestinal Absorption) percentage but slightly underestimated the lipophilicity.

Visualizing the Mechanism: Thiophene S-Oxidation[1][5][6]

Understanding why a tool predicts toxicity requires understanding the biological pathway. The diagram below illustrates the critical metabolic fork in the road for thiophene compounds: stable hydroxylation vs. toxic S-oxidation.

Thiophene_Metabolism Thiophene Thiophene Scaffold CYP CYP450 (2C9/1A2) Thiophene->CYP Metabolism Epoxide Thiophene Epoxide (Reactive) CYP->Epoxide Epoxidation SOxide Thiophene S-Oxide (Highly Reactive) CYP->SOxide S-Oxidation Hydroxyl 5-Hydroxythiophene (Stable/Excretable) CYP->Hydroxyl Hydroxylation Adduct Protein Adducts (Hepatotoxicity) Epoxide->Adduct Ring Opening SOxide->Adduct Covalent Binding Glutathione GSH Conjugate (Detoxification) SOxide->Glutathione Phase II

Figure 1: The metabolic bifurcation of thiophene. Predictive tools must distinguish between the stable hydroxylation pathway and the toxic S-oxidation/epoxidation pathway.

Recommended Workflow for Novel Compounds

Based on the comparative analysis, the following integrated workflow is recommended for profiling new thiophene derivatives. This utilizes the "Best in Class" feature of each tool.

Workflow cluster_Swiss Step 1: Physicochemical (SwissADME) cluster_ADMETlab Step 2: Metabolism & Toxicity (ADMETlab 2.0) cluster_pkCSM Step 3: Specific Endpoints (pkCSM) Start Novel Thiophene Candidate LogP Consensus LogP Start->LogP Solubility ESOL Solubility LogP->Solubility PAINS PAINS/Brenk Alerts Solubility->PAINS CYP CYP2C9/1A2 Substrate PAINS->CYP If Pass Hepa H-HT (Hepatotox) CYP->Hepa HLM Human Liver Microsome Stability Hepa->HLM Ames Ames Mutagenicity HLM->Ames HERG hERG Inhibition Ames->HERG Decision Go / No-Go Decision HERG->Decision Profile Complete

Figure 2: Integrated hierarchical workflow. Physicochemical properties are validated first (SwissADME), followed by metabolic liability (ADMETlab 2.0), and finally specific toxicity endpoints (pkCSM).

Conclusion

For thiophene-based drug discovery, reliance on a single in silico tool is a methodological error.

  • Use SwissADME to establish the physicochemical baseline (LogP/LogS) and check for rapid bioavailability.

  • Use ADMETlab 2.0 as your primary filter for the S-oxidation liability (CYP substrate status + Hepatotoxicity probability).

  • Use pkCSM to adjudicate specific toxicity concerns like mutagenicity.

By triangulating these tools, researchers can effectively filter out "silent" toxins—compounds that look drug-like physically but harbor the metabolic reactivity characteristic of the thiophene ring.

References

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source:[5] Scientific Reports (Nature) URL:[Link]

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Source: Nucleic Acids Research URL:[6][Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source: Journal of Medicinal Chemistry URL:[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Source: Chemical Research in Toxicology URL:[Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Source: MDPI Molecules URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Purity Validation of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of pharmacologically active compounds, the thiophene ring is a privileged scaffold. Its presence in blockbuster drugs highl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmacologically active compounds, the thiophene ring is a privileged scaffold. Its presence in blockbuster drugs highlights the necessity for rigorous purity assessment to ensure safety and efficacy. A single analytical technique, however robust, provides only one perspective on a sample's purity. True confidence is achieved through an orthogonal approach—employing multiple analytical techniques that measure the same attribute based on different physicochemical principles.

This guide provides an in-depth comparison of key orthogonal techniques for the validation of thiophene derivative purity. It is structured to explain the causality behind experimental choices, offering field-proven insights to build a self-validating and trustworthy purity assessment strategy.

The Principle of Orthogonality in Purity Analysis

The core concept of an orthogonal approach is to build a comprehensive and reliable purity profile by using a combination of analytical methods.[1] Each method should ideally have different separation and/or detection mechanisms, minimizing the risk that an impurity co-eluting or not responding in one method will go undetected in another. For thiophene derivatives, which can have diverse impurities—ranging from starting materials and synthetic by-products to residual solvents and degradants—this multi-faceted approach is not just best practice; it is a scientific necessity.

Purity_Workflow cluster_0 Initial Purity Assessment cluster_1 Orthogonal Confirmation & Impurity ID cluster_2 Final Purity Assignment start New Batch of Thiophene Derivative hplc 1. RP-HPLC Purity Assay (Area % vs. Reference Std) start->hplc gcms 2. Headspace GC-MS (Residual Solvents) hplc->gcms Check for volatiles qnmr 3. qNMR (Absolute Purity vs. Internal Std) hplc->qnmr Confirm assay value report Generate Certificate of Analysis gcms->report dsc 4. DSC (Crystalline Purity) qnmr->dsc If crystalline, confirm purity dsc->report

Sources

Comparative

Head-to-head comparison of different synthetic routes to substituted thiophenes

This guide provides a technical, head-to-head comparison of synthetic routes to substituted thiophenes, designed for researchers requiring high-fidelity control over regioselectivity and functional group tolerance. [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of synthetic routes to substituted thiophenes, designed for researchers requiring high-fidelity control over regioselectivity and functional group tolerance.

[1][2][3][4]

Executive Summary: The Strategic Landscape

Thiophene cores are ubiquitous in material science (organic semiconductors) and medicinal chemistry (bioisosteres for phenyl rings). However, the "best" synthetic route is rarely universal; it is strictly dictated by the substitution pattern required.

  • Paal-Knorr : Best for 2,5-dialkyl/aryl substitution when 1,4-dicarbonyls are available.

  • Gewald : The gold standard for 2-aminothiophenes (highly functionalized).

  • Fiesselmann : Essential for 3-hydroxy/3-alkoxy thiophenes and dense functionalization.

  • Direct C-H Arylation : The modern choice for late-stage functionalization of existing thiophene cores, minimizing pre-functionalization (e.g., borylation/stannylation).

Route 1: Paal-Knorr Thiophene Synthesis

The Classical Cyclization

Mechanism & Rationale

The Paal-Knorr reaction remains the workhorse for generating simple alkyl- or aryl-substituted thiophenes from 1,4-diketones. The mechanism involves the thionation of the dicarbonyl followed by cyclization and dehydration.

Key Insight : The choice of sulfur source dictates the yield and workup difficulty. Lawesson’s Reagent is superior to traditional


 due to improved solubility in organic solvents and milder reaction conditions, reducing polymer formation.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
  • Precursor : 2,5-Hexanedione

  • Reagent : Lawesson’s Reagent (LR)

  • Solvent : Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup : In a flame-dried round-bottom flask under

    
    , dissolve 2,5-hexanedione (10 mmol) in anhydrous toluene (50 mL).
    
  • Addition : Add Lawesson’s Reagent (6 mmol, 0.6 equiv) in a single portion. Note: LR is used in slight excess relative to the carbonyls to ensure complete thionation.

  • Reflux : Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1).
    
  • Workup : Cool to RT. Filter off the solid precipitate (phosphorus byproducts). Concentrate the filtrate in vacuo.

  • Purification : Flash chromatography on silica gel (100% Pentane) to yield the product as a colorless oil.

Self-Validation Check : The disappearance of the carbonyl peak in IR (


) and the appearance of the thiophene C=C stretch (

) confirms cyclization.

Route 2: The Gewald Reaction

The Multicomponent Powerhouse for 2-Aminothiophenes

Mechanism & Rationale

The Gewald reaction is a three-component condensation between a ketone/aldehyde, an ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-cyanoester, and elemental sulfur. It is unique because it constructs the thiophene ring and installs an amine handle in one pot.

Causality : The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake.[1] The use of morpholine or diethylamine is critical; they act not just as bases but often as nucleophilic catalysts to facilitate the initial condensation step.

Visualization: Gewald Mechanism Pathway

GewaldMechanism Start Ketone + Alpha-Cyanoester Knoevenagel Knoevenagel Intermediate Start->Knoevenagel Base (Morpholine) SulfurUptake Sulfur Uptake (Polysulfide) Knoevenagel->SulfurUptake S8, Base Cyclization Intramolecular Cyclization SulfurUptake->Cyclization Tautomerization Product 2-Aminothiophene Cyclization->Product Dehydration

Caption: The Gewald reaction pathway showing the critical transition from Knoevenagel condensation to sulfur incorporation.

Experimental Protocol: Standard Gewald Conditions
  • Substrates : Cyclohexanone, Ethyl cyanoacetate, Elemental Sulfur (

    
    )
    
  • Catalyst : Morpholine[1]

  • Solvent : Ethanol[2][3]

Step-by-Step Workflow:

  • Mixing : Combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in Ethanol (20 mL).

  • Activation : Add morpholine (10 mmol) dropwise. Caution: Exothermic reaction.

  • Heating : Heat to

    
     for 12 hours. The sulfur solid will slowly dissolve as it is incorporated.
    
  • Precipitation : Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.

  • Purification : Recrystallize from ethanol/water.

Route 3: Fiesselmann Thiophene Synthesis

The Regioselective Route to 3-Hydroxythiophenes

Mechanism & Rationale

The Fiesselmann synthesis involves the condensation of thioglycolic acid esters with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-acetylenic esters.[4][5] This route is indispensable when 3-oxygenated  substitution is required, which is difficult to access via Paal-Knorr or direct arylation.

Key Insight : The reaction is driven by a Michael addition of the thiol to the alkyne, followed by Dieckmann condensation. Regiocontrol is absolute, dictated by the initial Michael acceptor polarity.

Performance Data Comparison
FeaturePaal-KnorrGewaldFiesselmannDirect C-H Arylation
Primary Product Alkyl/Aryl Thiophenes2-Aminothiophenes3-HydroxythiophenesArylated Thiophenes
Starting Materials 1,4-DicarbonylsKetone + Nitrile + S8Thioglycolates + AlkynesThiophene + Aryl Halide
Atom Economy Moderate (Loss of

)
High (Multicomponent)ModerateHigh (No pre-functionalization)
Regioselectivity Symmetric preferredFixed (2-amino, 3-EWG)Fixed (3-hydroxy)Variable (C2 vs C3 challenge)
Scalability HighHighModerateHigh

Decision Matrix: Selecting the Correct Route

Do not choose a route based on popularity; choose based on the substitution pattern required for your target molecule.

DecisionTree Start Target Thiophene Structure Q1 Is the core pre-formed? Start->Q1 BranchExisting Yes (Functionalization) Q1->BranchExisting Yes BranchNew No (De Novo Synthesis) Q1->BranchNew No Res1 Direct C-H Arylation (Late Stage) BranchExisting->Res1 Q3 Specific Functional Group? BranchNew->Q3 Q2 Substitution Pattern? Res2 Gewald Reaction (2-Amino-3-EWG) Q3->Res2 2-Amino Group Res3 Fiesselmann Synthesis (3-Hydroxy/Alkoxy) Q3->Res3 3-Hydroxy Group Res4 Paal-Knorr (2,5-Dialkyl/Aryl) Q3->Res4 Simple Alkyl/Aryl

Caption: Decision tree for selecting the optimal synthetic route based on structural requirements.

References

  • Paal-Knorr Mechanism & Scope : Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of furans. Journal of Organic Chemistry. Link(Note: While focused on furans, the mechanistic principles regarding 1,4-dicarbonyl cyclization are foundational for the thiophene variant using sulfur sources).

  • Gewald Reaction Review : Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[4][2][1][3][6] Journal of Heterocyclic Chemistry. Link

  • Fiesselmann Synthesis : Fricero, P., et al. (2018).[7] Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters. Link

  • Direct Arylation : Rossi, R., et al. (2011). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C-H Bonds and Some of Their Synthetic Equivalents with Aryl Halides or Pseudohalides. Chemical Reviews. Link

  • BenchChem Protocols : Application Notes and Protocols for the Gewald Reaction. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Hydrazinomethyl)thiophene hydrochloride

Executive Safety Assessment: The "Hidden" Hazard Immediate Action Required: Treat 2-(Hydrazinomethyl)thiophene hydrochloride as a high-potency alkyl hydrazine .[1] While specific toxicological data for this exact salt ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Hidden" Hazard

Immediate Action Required: Treat 2-(Hydrazinomethyl)thiophene hydrochloride as a high-potency alkyl hydrazine .[1]

While specific toxicological data for this exact salt may be sparse in public registries, we apply the Precautionary Principle based on its structural pharmacophore. You are not just handling a salt; you are handling a molecule that combines the lipophilicity of a thiophene ring with the nucleophilic toxicity of a hydrazine.

  • The Thiophene Vector: The thiophene ring increases lipid solubility, potentially facilitating rapid dermal absorption of the toxic hydrazine moiety.

  • The Hydrazine Moiety: Alkyl hydrazines are established carcinogens, hepatotoxins, and potent skin sensitizers .

  • The Hydrochloride Salt: While the salt form reduces volatility compared to the free base, it introduces a fine dust inhalation hazard and is acidic upon hydrolysis.

The PPE Matrix: Beyond "Standard Precautions"

Standard laboratory PPE (nitrile gloves and a lab coat) is insufficient for this compound due to the permeation characteristics of hydrazines and the sensitizing nature of the molecule.

A. Dermal Protection (Critical Control Point)

Hydrazines are notorious for permeating standard nitrile rubber. Once inside the glove, the occluded environment accelerates absorption.

PPE ComponentRecommendationThe "Why" (Scientific Rationale)
Primary Glove (Inner) Silver Shield® / 4H® (EVOH/PE Laminate) Impermeability: Laminate films provide >480 min breakthrough time for hydrazines and small organic molecules where nitrile fails in <15 mins.[1]
Secondary Glove (Outer) Nitrile (Minimum 5 mil) Mechanical Strength: Laminate gloves are loose and slippery.[1] The outer nitrile glove provides grip and protects the inner barrier from physical tears.
Body Protection Tyvek® Lab Coat (w/ Wrist Cuffs) Dust Exclusion: Cotton coats trap toxic dust in the weave.[1] Tyvek sheds particles. Elastic cuffs prevent "wrist-gap" exposure between the glove and sleeve.
B. Respiratory & Ocular Protection
  • Solids (Weighing): If an analytical balance enclosure is unavailable, use a P100/N95 respirator to prevent sensitization via inhalation of salt dust.

  • Liquids (In Solution): All work must occur in a certified chemical fume hood.

  • Eyes: Chemical splash goggles (indirect vent).[1] Note: Safety glasses are insufficient if the salt is dissolved in volatile solvents like DCM or Methanol.

Operational Protocol: Step-by-Step Workflow

This workflow is designed to isolate the user from the compound during its most vulnerable phases: weighing (dust) and solubilization (exotherm/splash).

Phase 1: Weighing & Transfer
  • Static Control: Hydrochloride salts are often hygroscopic and prone to static charge. Use an anti-static gun or ionizer bar before spatulating to prevent "jumping" of toxic dust.

  • The "Boat-to-Vial" Technique: Do not weigh directly into the reaction flask.[1] Weigh into a disposable anti-static weighing boat, then transfer to the reaction vessel inside the fume hood.

Phase 2: Solubilization (The Danger Zone)
  • Acidic Hydrolysis: When this salt dissolves in water or protic solvents, it releases protons (

    
    ).
    
  • Protocol: Add solvent slowly to the solid. Do not dump the solid into the solvent.

  • Incompatibility: Avoid ketones (e.g., Acetone) unless intended; hydrazines react rapidly with ketones to form hydrazones, altering your stoichiometry and potentially creating new toxic species.

Phase 3: Visual Logic Flow

SafetyProtocol Start Start: Handling 2-(Hydrazinomethyl) thiophene HCl HazardCheck Hazard Assessment: Is the compound dry (Solid)? Start->HazardCheck SolidPath Solid State Risk: Inhalation of Toxic Dust HazardCheck->SolidPath Yes LiquidPath Liquid State Risk: Dermal Absorption & Vapor HazardCheck->LiquidPath No (In Solution) ControlSolid Control: Balance Enclosure + Static Elimination SolidPath->ControlSolid ControlLiquid Control: Fume Hood + Double Glove (Laminate) LiquidPath->ControlLiquid Action Perform Experiment ControlSolid->Action ControlLiquid->Action Waste Disposal: Do NOT mix with Ketones Action->Waste Decon Decontamination: Oxidation (Bleach Slurry) Waste->Decon

Figure 1: Decision logic for handling hydrazine salts, prioritizing physical state controls.

Decontamination & Disposal Strategy

Crucial Warning: Do not simply throw waste into the "Organic" bin. Hydrazines are reactive reducing agents.

The Chemistry of Decontamination

Hydrazines can be chemically destroyed by oxidation.[2] The standard method uses Sodium Hypochlorite (Bleach), but caution is required with HCl salts .

  • Risk:[1][3][4][5][6] Mixing acidic HCl salts directly with Bleach releases Chlorine Gas (

    
    ).[1]
    
Safe Neutralization Protocol
  • Step 1 (Basify): Dilute the waste stream or spill residue with water. Add Sodium Carbonate (

    
    ) or Bicarbonate to neutralize the HCl and raise the pH > 8.
    
  • Step 2 (Oxidize): Slowly add dilute (5-10%) Sodium Hypochlorite (Bleach) solution.[1]

    • Observation: Look for nitrogen gas evolution (bubbling).

    • Reaction:

      
      [1]
      
  • Step 3 (Verify): Allow to stand for 30 minutes. Test for residual oxidant (starch-iodide paper turns blue) to ensure all hydrazine is consumed.[1]

  • Disposal: Dispose of the neutralized, aqueous waste as hazardous chemical waste (do not drain dispose unless explicitly permitted by local EHS).

Emergency Response

ScenarioImmediate Action
Skin Contact Do not scrub. Scrubbing increases blood flow and absorption.[1] Rinse with cold water for 15 minutes. Remove contaminated clothing immediately.[7]
Spill (Solid) Do not sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a bag. Wipe area with dilute bleach.
Inhalation Move to fresh air immediately. Hydrazines can cause delayed pulmonary edema; medical observation is recommended even if asymptomatic.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Hydrazine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hydrazine: Occupational Health Guideline. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).[1] National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydrazinomethyl)thiophene hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Hydrazinomethyl)thiophene hydrochloride
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